Akt kinase inhibitor hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H20ClN7O3 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H |
InChI Key |
ZGDNGHCKIJUSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Akt Kinase Inhibitor Hydrochloride
This guide provides a comprehensive overview of the mechanism of action for Akt kinase inhibitors, with a specific focus on their role within the PI3K/Akt/mTOR signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these therapeutic agents. The hydrochloride salt form of these inhibitors is commonly used to improve solubility and stability for administration.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in this pathway.[1][2]
The activation of this pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors or hormones. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][2]
Akt possesses a pleckstrin homology (PH) domain that binds to PIP3, causing Akt to translocate to the cell membrane. For full activation, Akt requires a dual phosphorylation event:
-
Phosphorylation at Threonine 308 (Thr308) in the activation loop by phosphoinoinositide-dependent kinase 1 (PDK1).[1][3]
-
Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR Complex 2 (mTORC2).[3]
Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity. Key downstream effects include promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and stimulating cell growth and proliferation through the activation of mTOR Complex 1 (mTORC1).[1] The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[2]
Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations in PIK3CA, loss of PTEN function, or amplification of Akt itself, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1]
Core Mechanisms of Action of Akt Kinase Inhibitors
Akt kinase inhibitors are broadly classified into two main categories based on their binding mode and mechanism of inhibition: ATP-competitive inhibitors and allosteric inhibitors.
These small molecules are designed to bind to the ATP-binding pocket within the catalytic kinase domain of Akt.[3] By occupying this site, they directly compete with endogenous ATP, thereby preventing the transfer of the gamma-phosphate group from ATP to the serine or threonine residues of Akt's downstream substrates. This effectively blocks the kinase's catalytic activity.
-
Characteristics:
-
Target the active, "PH-out" conformation of the kinase.[3]
-
Typically inhibit all three Akt isoforms (pan-Akt inhibitors) due to the high degree of conservation in the ATP-binding pocket.
-
A potential challenge is achieving selectivity against other kinases in the AGC family, which share structural similarities in their ATP-binding sites.
-
Binding of these inhibitors can paradoxically stabilize the active conformation and increase phosphorylation of Akt at Thr308 and Ser473, a phenomenon that must be considered in their development.[3][4]
-
Allosteric inhibitors bind to a distinct pocket on the Akt protein, remote from the active site. This pocket is located at the interface between the PH domain and the kinase domain.[3][5] Binding to this site does not directly compete with ATP. Instead, it locks the Akt protein in an inactive, "PH-in" auto-inhibited conformation.[3]
-
Characteristics:
-
Prevent the conformational changes necessary for Akt activation.[6]
-
Block the translocation of Akt to the plasma membrane, thereby preventing its activation by PDK1 and mTORC2.[3][6]
-
Can offer greater selectivity for Akt over other kinases compared to ATP-competitive inhibitors.
-
Inhibit the kinase activity of Akt and prevent its phosphorylation.[6]
-
Quantitative Data of Representative Akt Kinase Inhibitors
The potency and selectivity of Akt inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to quantify their efficacy.
| Inhibitor Name | Type | Target Isoforms | IC50 / Ki Values | Clinical Phase (Highest) |
| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM (IC50) | Phase III |
| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM (IC50) | Phase III |
| Afuresertib (GSK2110183) | ATP-Competitive | Pan-Akt | Akt1: 0.08 nM, Akt2: 2 nM, Akt3: 2.6 nM (Ki) | Phase II |
| AT7867 | ATP-Competitive | Pan-Akt | Akt1: 32 nM, Akt2: 17 nM, Akt3: 47 nM (IC50) | Preclinical |
| MK-2206 | Allosteric | Pan-Akt | Akt1: 8 nM, Akt2: 12 nM (IC50) | Phase II |
| Miransertib (ARQ 092) | Allosteric | Pan-Akt | Akt1: ~5 nM (IC50) | Phase II |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented is a representative summary from published literature.
Key Experimental Protocols for Assessing Akt Inhibition
Evaluating the efficacy of Akt kinase inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays.
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Akt enzyme.
-
Principle: An ELISA-based format utilizes a specific peptide substrate for Akt coated on a microtiter plate. Active Akt enzyme phosphorylates this substrate in the presence of ATP. A primary antibody specific to the phosphorylated form of the substrate is then added, followed by a horse-radish peroxidase (HRP)-conjugated secondary antibody. The signal, generated by a chromogenic substrate like TMB, is inversely proportional to the inhibitor's activity.
-
Methodology:
-
Coating: Coat a 96-well microtiter plate with an Akt-specific substrate (e.g., a GSK-3 fusion protein or synthetic peptide).
-
Kinase Reaction: Add purified active Akt enzyme, the test inhibitor (at various concentrations), and a solution of ATP to initiate the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Washing: Wash the plate to remove the enzyme, inhibitor, and ATP.
-
Primary Antibody Incubation: Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove the unbound primary antibody.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Detection: Add a chromogenic substrate (e.g., TMB). After a short incubation, stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Western blotting is the standard method to assess the phosphorylation status of Akt and its downstream targets within cells, providing a direct readout of the inhibitor's on-target effect in a biological context.
-
Principle: Cells are treated with the Akt inhibitor, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473, p-Akt Thr308) and phosphorylated downstream substrates (e.g., p-GSK3β Ser9). Total protein levels are also measured as loading controls. A reduction in the phosphorylated protein signal indicates successful inhibition.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the Akt inhibitor hydrochloride for a designated time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
Sample Preparation: Normalize protein amounts for all samples and add SDS-PAGE loading buffer. Denature the samples by heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (e.g., anti-p-Akt Ser473, anti-total-Akt) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the degree of inhibition.
-
References
- 1. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 6. Western blot protocol | Abcam [abcam.com]
The Differential Roles of Akt Isoforms in Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1] The Akt signaling pathway is frequently hyperactivated in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] In mammals, the Akt family comprises three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), encoded by distinct genes.[4] While structurally similar, accumulating evidence reveals that these isoforms have both redundant and unique, sometimes opposing, functions in cellular processes, including the critical regulation of cell survival and apoptosis.[5][6] Understanding the isoform-specific roles of Akt is paramount for the development of targeted and effective cancer therapies.[7]
This in-depth technical guide delineates the specific roles of Akt1, Akt2, and Akt3 in cell survival, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the distinct signaling pathways, present quantitative data on their effects on apoptosis, and provide detailed experimental protocols for their study.
Core Concepts: Overlapping and Distinct Functions in Cell Survival
While all three Akt isoforms are generally considered to promote cell survival, they achieve this through both shared and distinct downstream effectors and are activated by specific upstream signals.[5] The relative importance of each isoform in promoting survival is often cell-type and context-dependent.[8][9]
Akt1 is broadly expressed and is often considered the primary mediator of cell survival signals.[6] Knockout studies in mice have revealed a crucial role for Akt1 in organismal growth and the suppression of apoptosis.[6] It exerts its pro-survival effects through the phosphorylation and inhibition of several pro-apoptotic proteins.
Akt2 is prominently involved in glucose metabolism and insulin signaling.[6][10] While it shares some pro-survival functions with Akt1, its role in cell survival can be more nuanced and context-dependent. In some instances, Akt2 has been shown to be essential for survival, particularly under conditions of metabolic stress.[11]
Akt3 expression is most prominent in the brain and testes.[4] Its role in cell survival is an active area of research, with studies indicating its importance in the survival and proliferation of specific cell types, such as embryonic stem cells and certain cancer cells.[12]
Signaling Pathways
The activation of Akt isoforms is initiated by the recruitment of the kinase to the plasma membrane through the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[5][13] Full activation requires phosphorylation at two key residues: Threonine 308 (in Akt1) by PDK1 and Serine 473 (in Akt1) by mTORC2.[14]
Upstream Regulators
The preferential activation of specific Akt isoforms can be dictated by the upstream signaling components. For instance, activation of PI3K-p110α is often associated with the subsequent activation of Akt1, while PI3K-p110β activation preferentially leads to Akt2 activation.[5][13]
Table 1: Key Upstream Regulators of Akt Isoforms
| Regulator | Akt1 | Akt2 | Akt3 |
| PI3K Isoforms | p110α[5][13] | p110β[5][13] | - |
| Receptor Tyrosine Kinases (RTKs) | PDGF-R, EGF-R[15] | Insulin-R, IGF-1R[6] | - |
| G-protein coupled receptors (GPCRs) | Yes[5] | Yes[5] | - |
| Other Kinases | c-Src[16] | - | DNA-PKcs[17][18] |
| Phosphatases | PHLPP2[4] | PHLPP1[4] | PHLPP1/2[4] |
| Adaptor Proteins | - | ClipR-59[1] | TCL1b[5] |
Downstream Effectors in Cell Survival
Once activated, Akt isoforms phosphorylate a wide array of downstream substrates to regulate cell survival. While there is considerable overlap, isoform-specific substrate preferences are emerging.
Akt1's Anti-Apoptotic Role: Akt1 promotes cell survival primarily by inhibiting pro-apoptotic factors. It can phosphorylate and inactivate Bad, a pro-apoptotic Bcl-2 family member, leading to its sequestration by 14-3-3 proteins.[19] Akt1 also phosphorylates and inhibits the Forkhead box O (FOXO) family of transcription factors, preventing the expression of pro-apoptotic genes like Bim and Fas ligand.[20] Furthermore, Akt1 can indirectly lead to the degradation of the tumor suppressor p53 through the phosphorylation of MDM2.[2]
Akt2's Contribution to Survival: Akt2 also contributes to cell survival, in part by regulating metabolic pathways that are essential for cellular viability. For example, by promoting glucose uptake and utilization, Akt2 can protect cells from apoptosis induced by metabolic stress.[6] In some contexts, Akt2 can also phosphorylate and regulate the activity of anti-apoptotic proteins. Under hypoxic conditions, Akt2 can induce the expression of miR-21, which in turn downregulates the tumor suppressor PTEN, leading to the activation of all Akt isoforms and promoting cell survival.[11]
Akt3's Emerging Role in Survival: Akt3 has been shown to be critical for the survival of certain cell types. In embryonic stem cells, the specific inhibition of Akt3, but not Akt1 or Akt2, leads to apoptosis.[12] This effect is mediated, at least in part, through the regulation of p53 activity.[12] In some cancers, such as melanoma and triple-negative breast cancer, Akt3 plays a significant role in promoting cell survival and proliferation.[21] Knockdown of Akt3 in head and neck squamous cell carcinoma cells leads to an increase in apoptotic cells.[22]
Table 2: Key Downstream Effectors of Akt Isoforms in Cell Survival
| Effector | Function | Akt1 | Akt2 | Akt3 |
| Bad | Pro-apoptotic Bcl-2 family member | Inhibits[19] | - | - |
| FOXO Transcription Factors | Promote apoptosis gene expression | Inhibits[20] | Inhibits | Inhibits |
| MDM2 | Promotes p53 degradation | Activates[2] | - | - |
| Caspase-9 | Initiator caspase | Inhibits[2] | - | - |
| GSK-3β | Pro-apoptotic kinase | Inhibits[2] | Inhibits | - |
| p21 | Cell cycle inhibitor | Regulates localization[12] | Regulates localization | - |
| p27 | Cell cycle inhibitor | - | - | Regulates expression[21] |
| p53 | Tumor suppressor | Inhibits (via MDM2)[12] | - | Regulates activity[12] |
| ASK1 | Pro-apoptotic kinase | Inhibits[23] | - | - |
| DNA-PKcs | DNA repair | Interacts with[17][18] | - | Interacts with[17][18] |
| Hexokinases | Mitochondrial metabolism | Promotes mitochondrial association[24] | - | - |
Signaling Pathway Diagrams
Caption: Akt1-mediated cell survival signaling pathway.
Caption: Akt2-mediated cell survival signaling pathway.
Caption: Akt3-mediated cell survival and proliferation signaling pathway.
Quantitative Data on the Role of Akt Isoforms in Cell Survival
Numerous studies have employed techniques such as siRNA-mediated knockdown to elucidate the specific contributions of each Akt isoform to cell survival. The following tables summarize quantitative data from such experiments in various cancer cell lines.
Table 3: Effect of Akt Isoform Knockdown on Apoptosis
| Cell Line | Treatment | Apoptosis (% of control) | Reference |
| ZR-75 (Breast Cancer) | siAkt1 | Significant increase | [8][9] |
| siAkt2 | Little effect | [8][9] | |
| siAkt3 | Little effect | [8][9] | |
| siAkt1/2/3 | Similar to siAkt1 alone | [8][9] | |
| IGROV1 (Ovarian Cancer) | siAkt1 | No significant increase | [8][9] |
| siAkt2 | No significant increase | [8][9] | |
| siAkt3 | No significant increase | [8][9] | |
| siAkt1/2/3 | Significant increase | [8][9] | |
| A549 (Lung Cancer) | siAkt1 | No significant increase | [8] |
| siAkt2 | No significant increase | [8] | |
| siAkt3 | No significant increase | [8] | |
| siAkt1/2/3 | Significant increase | [8] | |
| MDA-MB-468 (Breast Cancer) | siAkt1 | No significant increase | [8] |
| siAkt2 | No significant increase | [8] | |
| siAkt3 | No significant increase | [8] | |
| siAkt1/2/3 | Significant increase | [8] | |
| Mouse Embryonic Stem Cells | shAkt1 | No apoptotic effect | [12] |
| shAkt2 | No apoptotic effect | [12] | |
| shAkt3 | Significant increase in apoptosis | [12] | |
| shAkt1/3 | Greater reduction in viable cells than shAkt3 alone | [12] |
Table 4: Effect of Akt Isoform Knockdown on Cell Proliferation/Viability
| Cell Line | Treatment | Effect on Proliferation/Viability | Reference |
| ZR-75 (Breast Cancer) | siAkt1 | Significantly affected | [8] |
| siAkt1/2/3 | No more effect than siAkt1 alone | [8] | |
| IGROV1 (Ovarian Cancer) | siAkt1 | Modestly affected | [8] |
| siAkt2 | Significantly affected | [8] | |
| siAkt3 | Modestly affected | [8] | |
| siAkt1/2/3 | Almost completely abolished | [8] | |
| A549 (Lung Cancer) | siAkt1 | Significantly inhibited clonogenic activity | [17] |
| siAkt2 | Improved clonogenic activity | [17] | |
| siAkt3 | Significantly inhibited clonogenic activity | [17] | |
| MDA-MB-231 (Breast Cancer) | shAkt1 | Strongly inhibits proliferation (PDT increased from 30.2h to 37.1h) | [17][18] |
| shAkt2 | No effect on proliferation (PDT ~30.7h) | [17][18] | |
| shAkt3 | Significantly inhibits proliferation (PDT increased to 33.1h) | [17][18] | |
| Mouse Embryonic Stem Cells | shAkt1 | No significant impact | [12] |
| shAkt2 | No significant impact | [12] | |
| shAkt3 | Significant G1 arrest | [12] |
PDT: Population Doubling Time
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately dissecting the roles of Akt isoforms. Below are representative protocols for key experimental techniques.
siRNA-Mediated Knockdown of Akt Isoforms
This protocol describes a general procedure for the transient knockdown of specific Akt isoforms in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Human cancer cell line of interest (e.g., ZR-75, IGROV1, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting human Akt1, Akt2, Akt3, and a non-targeting control siRNA (10 µM stock solutions)[25]
-
6-well tissue culture plates
-
RNase-free water and microtubes
Protocol:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection. For example, plate 1 x 10^5 to 2 x 10^5 cells per well.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 1.5 µl of 10 µM siRNA (final concentration 10 nM) in 100 µl of Opti-MEM.
-
In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 100 µl of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 200 µl of siRNA-lipid complex to each well containing cells and 1.8 ml of complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-96 hours. The optimal incubation time should be determined empirically for the specific cell line and endpoint being measured.
-
Assessment of Knockdown and Phenotype:
-
Western Blotting: To confirm protein knockdown, lyse the cells 72-96 hours post-transfection and perform Western blot analysis using isoform-specific Akt antibodies.
-
Apoptosis Assay (Flow Cytometry): To quantify apoptosis, harvest cells 96 hours post-transfection. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and analyze by flow cytometry.[26]
-
Cell Viability/Proliferation Assay: To assess cell viability, perform an MTT or similar assay at various time points post-transfection. For proliferation, count cells at different time points.
-
Caption: Experimental workflow for siRNA-mediated knockdown of Akt isoforms.
Use of Pan-Akt and Isoform-Specific Inhibitors
Chemical inhibitors are valuable tools for studying the acute effects of Akt signaling.
Pan-Akt Inhibitor (e.g., MK-2206): MK-2206 is an allosteric inhibitor of all three Akt isoforms.[20][27]
-
Working Concentration: Typically used in the range of 1-10 µM in cell culture.[18]
-
Treatment Duration: For apoptosis assays, treatment for 24-48 hours is common.
-
Protocol:
-
Seed cells in appropriate culture vessels.
-
Allow cells to adhere and reach the desired confluency.
-
Treat cells with the desired concentration of MK-2206 or vehicle control (e.g., DMSO).
-
Incubate for the desired duration.
-
Harvest cells for downstream analysis (e.g., Western blotting to confirm inhibition of Akt phosphorylation, apoptosis assays).
-
Isoform-Specific Inhibitors: While highly specific inhibitors for each isoform are still under development, some compounds show selectivity.
-
Akt1 Inhibitor (e.g., A-674563): Use with caution regarding specificity.
-
Akt2 Inhibitor (e.g., CCT128930): Use with caution regarding specificity.
-
Protocol: The general protocol is similar to that for pan-Akt inhibitors, but careful dose-response and off-target effect analyses are crucial.
Conclusion and Future Directions
The three Akt isoforms, Akt1, Akt2, and Akt3, play distinct and overlapping roles in the regulation of cell survival. While Akt1 is often a primary driver of pro-survival signaling, Akt2 and Akt3 have critical, context-dependent functions that are essential for cell viability in specific physiological and pathological settings. The development of isoform-specific inhibitors holds great promise for targeted cancer therapy, allowing for the precise modulation of Akt signaling to induce apoptosis in tumor cells while minimizing off-target effects.[7]
Future research should continue to focus on elucidating the complete repertoire of isoform-specific substrates and upstream regulators. Advanced proteomic and genomic approaches will be instrumental in this endeavor. Furthermore, a deeper understanding of the interplay between the different isoforms and their compensatory mechanisms is necessary for the rational design of combination therapies. The continued development and characterization of highly selective Akt isoform inhibitors will be a critical step towards translating our understanding of Akt signaling into more effective and personalized cancer treatments.
References
- 1. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Akt Isoforms: A Family Affair in Breast Cancer [mdpi.com]
- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. tandfonline.com [tandfonline.com]
- 9. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. Akt2 regulates all Akt isoforms and promotes resistance to hypoxia through induction of miR-21 upon oxygen deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. JCI - Akt1/protein kinase Bα is critical for ischemic and VEGF-mediated angiogenesis [jci.org]
- 17. Akt1 and Akt3 but not Akt2 through interaction with DNA-PKcs stimulate proliferation and post-irradiation cell survival of K-RAS-mutated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. TARGETING AKT3 SIGNALING IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 22. AKT3 is a key regulator of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Akt Inhibits Apoptosis Downstream of BID Cleavage via a Glucose-Dependent Mechanism Involving Mitochondrial Hexokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. datasheets.scbt.com [datasheets.scbt.com]
- 26. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ascopubs.org [ascopubs.org]
Akt-Kinase als therapeutisches Ziel in der Onkologie: Ein technischer Leitfaden
Verfasst für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Die Serin/Threonin-Kinase Akt, auch bekannt als Proteinkinase B (PKB), ist ein zentraler Knotenpunkt im Phosphoinositid-3-Kinase (PI3K)/Akt/mTOR-Signalweg, der für das Überleben, das Wachstum, die Proliferation und den Stoffwechsel von Zellen entscheidend ist.[1][2][3] Eine anomale Aktivierung dieses Signalwegs ist ein häufiges Merkmal vieler menschlicher Krebsarten und wird mit Tumorprogression, Therapieresistenz und schlechter Prognose in Verbindung gebracht.[4][5][6] Dies macht Akt zu einem vielversprechenden Ziel für die Entwicklung von Krebstherapeutika. Dieser technische Leitfaden bietet einen detaillierten Überblick über die Rolle der Akt-Kinase in der Onkologie, fasst die Entwicklung von Inhibitoren zusammen, erörtert Resistenzmechanismen und stellt relevante quantitative Daten sowie experimentelle Protokolle vor.
Der PI3K/Akt/mTOR-Signalweg in Krebs
Der PI3K/Akt/mTOR-Signalweg wird durch eine Vielzahl von extrazellulären Signalen, einschließlich Wachstumsfaktoren und Zytokinen, initiiert, die an Rezeptor-Tyrosinkinasen (RTKs) an der Zelloberfläche binden.[3][7] Diese Aktivierung führt zur Rekrutierung und Aktivierung von PI3K, das die Umwandlung von Phosphatidylinositol-4,5-bisphosphat (PIP2) in Phosphatidylinositol-3,4,5-trisphosphat (PIP3) katalysiert.[3] PIP3 dient als Andockstelle für Proteine mit Pleckstrin-Homologie (PH)-Domänen, einschließlich Akt und der Phosphoinositid-abhängigen Kinase 1 (PDK1).[5]
An der Membran wird Akt durch PDK1 an Threonin 308 (Thr308) und durch den mTOR-Komplex 2 (mTORC2) an Serin 473 (Ser473) phosphoryliert, was zu seiner vollständigen Aktivierung führt.[2][7] Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten Substraten und reguliert so wichtige zelluläre Prozesse:
-
Zellüberleben: Akt hemmt pro-apoptotische Proteine wie BAD und aktiviert Transkriptionsfaktoren wie NF-κB, die das Überleben der Zelle fördern.[2][8]
-
Zellwachstum und Proliferation: Durch die Aktivierung von mTORC1 fördert Akt die Proteinsynthese und das Zellwachstum.[1][7] Es reguliert auch Zellzyklusproteine, um die Proliferation voranzutreiben.[2]
-
Stoffwechsel: Akt spielt eine Schlüsselrolle im Glukosestoffwechsel und fördert die Glykolyse in Krebszellen.[9]
Die Aktivität dieses Signalwegs wird durch das Tumorsuppressorprotein PTEN (Phosphatase and Tensin Homolog) negativ reguliert, das PIP3 wieder zu PIP2 dephosphoryliert.[3] Funktionsverlustmutationen in PTEN oder aktivierende Mutationen in PI3K (z. B. im Gen PIK3CA) führen zu einer konstitutiven Aktivierung des Signalwegs und sind in vielen Krebsarten verbreitet.[3][10][11]
Isoform-spezifische Funktionen von Akt
Die Akt-Kinase-Familie besteht aus drei hochhomologen Isoformen (Akt1, Akt2, Akt3), die von unterschiedlichen Genen kodiert werden.[1][12] Obwohl sie strukturell ähnlich sind, deuten zunehmende Beweise auf nicht-redundante und sogar gegensätzliche Funktionen im Kontext von Krebserkrankungen hin.[4][11][12]
-
Akt1 (PKBα): Wird hauptsächlich mit der Förderung von Zellüberleben und Tumorwachstum in Verbindung gebracht.[13] Knockout-Studien an Mäusen zeigen, dass Akt1 für normales Wachstum entscheidend ist.[13]
-
Akt2 (PKBβ): Spielt eine zentrale Rolle im Glukosestoffwechsel und der Insulinsignalisierung.[13] In einigen Krebsarten, wie Prostatakrebs, wurde gezeigt, dass Akt2 die Entwicklung von Fernmetastasen und die Aggressivität der Krankheit fördert.[11] Genamplifikationen von AKT2 wurden in Eierstock- und Bauchspeicheldrüsenkrebs berichtet.[8][13]
-
Akt3 (PKBγ): Ist entscheidend für die Gehirnentwicklung.[14] Seine Rolle bei Krebs ist kontextabhängig; es wurde mit der Progression von Melanomen und Östrogenrezeptor-negativen Brustkrebstumoren in Verbindung gebracht.[15] Interessanterweise wurde die Hochregulierung von Akt3 als ein Mechanismus der erworbenen Resistenz gegen Akt-Inhibitoren identifiziert.[16]
Das Verständnis dieser isoform-spezifischen Rollen ist entscheidend für die Entwicklung gezielter Therapien, die möglicherweise wirksamer und weniger toxisch sind als pan-Akt-Inhibitoren.[17][18]
Pharmakologische Hemmung von Akt
Akt-Inhibitoren werden hauptsächlich in zwei Klassen eingeteilt, basierend auf ihrem Wirkmechanismus: ATP-kompetitive Inhibitoren und allosterische Inhibitoren.[5][19]
-
ATP-kompetitive Inhibitoren: Diese Moleküle binden an die ATP-Bindungstasche der Akt-Kinasedomäne und verhindern so die Phosphorylierung von Substraten.[15][20] Sie wirken typischerweise auf alle drei Akt-Isoformen. Beispiele, die sich in der klinischen Entwicklung befinden, sind Capivasertib (AZD5363) und Ipatasertib (GDC-0068).[21][22] Paradoxerweise kann die Bindung dieser Inhibitoren zu einem Anstieg der Akt-Phosphorylierung an Thr308 und Ser473 führen, während die Kinaseaktivität blockiert bleibt.[15]
-
Allosterische Inhibitoren: Diese Inhibitoren binden an eine Stelle außerhalb des aktiven Zentrums, typischerweise in der Nähe der PH-Domäne.[23][24] Diese Bindung sperrt Akt in einer inaktiven Konformation, verhindert seine Rekrutierung an die Zellmembran und blockiert so seine Aktivierung.[15] MK-2206 ist ein gut untersuchter allosterischer Inhibitor, der vorwiegend auf Akt1/2 wirkt.[25]
Klinische Entwicklung und quantitative Daten
Mehrere Akt-Inhibitoren wurden in klinischen Studien untersucht, oft in Kombination mit anderen Krebstherapien.[17][26] Capivasertib und Ipatasertib sind zwei der am weitesten fortgeschrittenen Kandidaten.
Capivasertib (Truqap): Ein potenter, ATP-kompetitiver pan-Akt-Inhibitor.[22][27] In Kombination mit dem Hormontherapeutikum Fulvestrant ist es für die Behandlung von erwachsenen Patienten mit Hormonrezeptor (HR)-positivem, HER2-negativem, fortgeschrittenem Brustkrebs mit einer oder mehreren PIK3CA/AKT1/PTEN-Alterationen nach Rezidiv oder Progression unter einer endokrin-basierten Therapie indiziert.[28][29][30]
Ipatasertib (GDC-0068): Ein weiterer ATP-kompetitiver Inhibitor, der in verschiedenen Krebsarten untersucht wird.[21] Eine NCI-MATCH-Studie an Patienten mit fortgeschrittenen soliden Tumoren, die eine spezifische AKT1 E17K-Mutation aufwiesen, zeigte vielversprechende Ergebnisse.
Tabelle 1: Ausgewählte klinische Studiendaten für Akt-Inhibitoren
| Wirkstoff | Studie / Krebsart | Behandlungsarm | Tumorschrumpfung (ORR) | Stabile Erkrankung (SD) | Anmerkungen |
| Ipatasertib | NCI-MATCH (Subprotokoll H) / Solide Tumore mit AKT1 E17K-Mutation | Ipatasertib Monotherapie (n=32) | 22%[31][32][33] | 56%[31][32][33] | 44% der Patienten hatten eine progressionsfreie Zeit von mindestens 6 Monaten.[31][32][33] |
Tabelle 2: Häufige Nebenwirkungen von Akt-Inhibitoren in klinischen Studien
| Wirkstoff | Häufige unerwünschte Ereignisse (jeder Grad) | Grad 3/4 Dosislimitierende Toxizitäten |
| Capivasertib | Gastrointestinale Störungen, Müdigkeit, Hyperglykämie, Hautausschlag[22][27] | Hyperglykämie (20-24%), Durchfall (14-17%), makulopapulöser Ausschlag (11-16%)[22] |
| Ipatasertib | Durchfall, Übelkeit[31] | Nicht detailliert in den bereitgestellten Abstracts |
| MK-2206 | Hautausschlag (51,5%), Übelkeit (36,4%), Pruritus (24,2%), Hyperglykämie (21,2%), Durchfall (21,2%)[25] | Hautausschlag, Stomatitis[25] |
Mechanismen der Therapieresistenz
Wie bei vielen gezielten Therapien stellt die Entwicklung von Resistenzen eine große Herausforderung für die langfristige Wirksamkeit von Akt-Inhibitoren dar.[19] Die Resistenzmechanismen können je nach Art des Inhibitors variieren.
-
Reaktivierung paralleler Signalwege: Bei ATP-kompetitiven Inhibitoren wie Ipatasertib kann die Resistenz durch die kompensatorische Aktivierung paralleler Signalwege, wie z. B. des PIM-Kinase-Signalwegs, angetrieben werden.[19][23] Eine weitere Studie zeigte, dass die Wiederherstellung der mTOR-Signalisierung ein früher Treiber der Resistenz gegen Akt-Hemmung bei PTEN-defizitärem Prostatakrebs ist.[34]
-
Veränderungen in Akt selbst: Resistenz gegen allosterische Inhibitoren wie MK-2206 ist oft mit Veränderungen im AKT-Gen selbst verbunden, insbesondere mit Mutationen in AKT1.[19][23]
-
Hochregulierung von Akt-Isoformen: Eine erhöhte Expression von Akt3 wurde als Mechanismus der erworbenen Resistenz gegen den allosterischen Inhibitor MK-2206 in Brustkrebsmodellen identifiziert.[16][25]
-
Aktivierung von Rezeptor-Tyrosinkinasen (RTKs): Eine Hyperphosphorylierung mehrerer RTKs, einschließlich EGFR, wurde in Brustkrebszellen mit erworbener Resistenz gegen Akt-Inhibitoren nachgewiesen.[35]
Diese Erkenntnisse deuten darauf hin, dass Kombinationsstrategien, die sowohl auf Akt als auch auf die entsprechenden Resistenzwege abzielen, erforderlich sein könnten, um die Resistenz zu überwinden.[19][23]
Detaillierte experimentelle Protokolle
Die Charakterisierung von Akt-Inhibitoren und das Verständnis ihrer Wirkung auf zellulärer Ebene erfordern eine Reihe von Standardmethoden der Molekular- und Zellbiologie.
Western Blotting zur Analyse der Signalweg-Modulation
Zweck: Quantifizierung der Phosphorylierung von Akt und seinen nachgeschalteten Substraten (z. B. GSK3β, S6-ribosomales Protein) als Maß für die Hemmung des Signalwegs.[36]
Methodik:
-
Zellbehandlung: Krebszelllinien werden in geeigneten Medien kultiviert und für definierte Zeiträume mit verschiedenen Konzentrationen des Akt-Inhibitors oder eines Vehikels (z. B. DMSO) behandelt.
-
Proteinextraktion: Die Zellen werden lysiert, um Gesamtproteinextrakte zu gewinnen. Die Proteinkonzentration wird mit einem Standardassay (z. B. BCA-Assay) bestimmt.
-
Gelelektrophorese: Gleiche Mengen an Protein (typischerweise 20-40 µg) werden durch SDS-PAGE aufgetrennt, um Proteine nach ihrer Größe zu trennen.
-
Proteintransfer: Die getrennten Proteine werden auf eine PVDF- oder Nitrozellulosemembran übertragen.
-
Blockierung und Antikörperinkubation: Die Membran wird blockiert, um unspezifische Bindungen zu verhindern, und anschließend mit primären Antikörpern inkubiert, die spezifisch für phosphorylierte Formen von Akt (p-Akt Ser473, p-Akt Thr308) und dessen Substrate sowie für die Gesamtproteine als Ladekontrolle sind.
-
Detektion: Nach der Inkubation mit einem an ein Enzym (z. B. HRP) gekoppelten sekundären Antikörper werden die Proteinbanden mittels Chemilumineszenz visualisiert und die Bandenintensität quantifiziert.
In-vitro-Kinase-Assay
Zweck: Bestimmung der direkten hemmenden Wirkung einer Verbindung auf die katalytische Aktivität der Akt-Kinase und Ermittlung von IC50-Werten.
Methodik:
-
Reaktions-Setup: Rekombinantes, aktives Akt-Enzym (eine oder mehrere Isoformen) wird mit einem spezifischen Peptidsubstrat und ATP in einem geeigneten Puffer inkubiert.
-
Inhibitor-Titration: Der zu testende Inhibitor wird in einer seriellen Verdünnung zum Reaktionsgemisch gegeben.
-
Kinase-Reaktion: Die Reaktion wird durch Zugabe von ATP (oft radioaktiv markiertes [γ-³²P]ATP oder in einem System, das ADP-Bildung nachweist) gestartet und bei optimaler Temperatur (z. B. 30 °C) für eine definierte Zeit inkubiert.
-
Quantifizierung: Die Reaktion wird gestoppt. Die Menge des phosphorylierten Substrats wird gemessen. Bei Verwendung von Radioaktivität kann dies durch Auftrennung auf einer Phosphozellulose-Membran und Szintillationszählung erfolgen. Alternativ können lumineszenzbasierte Assays (z. B. Kinase-Glo®), die den ATP-Verbrauch messen, verwendet werden.
-
Datenanalyse: Die prozentuale Hemmung wird gegen die Inhibitorkonzentration aufgetragen, um den IC50-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) zu berechnen.
Zellviabilitäts- und Proliferationsassays
Zweck: Bewertung der zytotoxischen oder zytostatischen Wirkung von Akt-Inhibitoren auf Krebszelllinien.
Methodik:
-
Zellaussaat: Zellen werden in 96-Well-Platten mit einer definierten Dichte ausgesät und über Nacht adhärieren gelassen.
-
Behandlung: Die Zellen werden mit einer seriellen Verdünnung des Akt-Inhibitors über einen längeren Zeitraum (z. B. 72 Stunden) behandelt.
-
Messung der Viabilität:
-
MTT/XTT-Assay: Misst die Aktivität mitochondrialer Dehydrogenasen in lebenden Zellen, die ein Tetrazoliumsalz in ein farbiges Formazanprodukt umwandeln. Die Farbintensität wird spektrophotometrisch gemessen.
-
CellTiter-Glo®-Assay: Ein lumineszenzbasierter Assay, der die Menge an ATP quantifiziert, die ein Indikator für metabolisch aktive, lebensfähige Zellen ist.
-
-
Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilität im Vergleich zu unbehandelten Kontrollzellen dargestellt. Aus den Dosis-Wirkungs-Kurven können GI50- oder IC50-Werte berechnet werden.
Etablierung resistenter Zelllinien
Zweck: In-vitro-Modellierung der erworbenen Resistenz zur Untersuchung von Resistenzmechanismen.[16]
Methodik:
-
Chronische Exposition: Eine sensitive parentale Krebszelllinie (z. B. eine mit einer PIK3CA-Mutation) wird kontinuierlich mit dem Akt-Inhibitor behandelt.[16]
-
Schrittweise Dosiserhöhung: Die Behandlung beginnt mit einer niedrigen Konzentration (z. B. nahe dem GI50-Wert). Wenn die Zellen wieder zu wachsen beginnen, wird die Konzentration des Inhibitors schrittweise über mehrere Monate erhöht.[16]
-
Isolierung und Charakterisierung: Sobald eine Population von Zellen etabliert ist, die bei hohen Konzentrationen des Inhibitors wachsen kann, werden einzelne Klone isoliert.
-
Validierung der Resistenz: Die Resistenz wird durch einen Viabilitätsassay bestätigt, der eine signifikante Verschiebung des GI50-Wertes im Vergleich zur parentalen Linie zeigt.
-
Mechanistische Studien: Die resistenten Zelllinien werden dann mittels molekularbiologischer Techniken (z. B. RNA-Seq, Western Blotting, Phospho-RTK-Arrays) analysiert, um die zugrunde liegenden Resistenzmechanismen zu identifizieren.[23][35]
Schlussfolgerung
Die Akt-Kinase bleibt ein entscheidendes und intensiv untersuchtes Ziel in der onkologischen Forschung.[1][36] Die Hyperaktivierung des PI3K/Akt-Signalwegs ist ein grundlegender Mechanismus, der das Krebswachstum in vielen Tumortypen antreibt.[5][10] Die Entwicklung von sowohl ATP-kompetitiven als auch allosterischen Inhibitoren hat zu vielversprechenden klinischen Kandidaten wie Capivasertib geführt, das bereits eine Zulassung für bestimmte Brustkrebspopulationen erhalten hat. Die Herausforderungen bleiben jedoch bestehen, insbesondere im Hinblick auf die erworbene Therapieresistenz, die durch komplexe Mechanismen wie die Umgehung von Signalwegen und genetische Veränderungen angetrieben wird.[19][23] Zukünftige Forschungsanstrengungen müssen sich auf die Entwicklung von isoform-spezifischen Inhibitoren, die Identifizierung prädiktiver Biomarker zur Patientenselektion und die rationale Gestaltung von Kombinationsstrategien konzentrieren, um Resistenzmechanismen zu überwinden und die klinische Wirksamkeit von Akt-gerichteten Therapien zu maximieren.
References
- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The Akt isoforms, their unique functions and potential as anticancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. editverse.com [editverse.com]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt Isoforms: A Family Affair in Breast Cancer | MDPI [mdpi.com]
- 13. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 20. scbt.com [scbt.com]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Facebook [cancer.gov]
- 27. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 28. oncologynewscentral.com [oncologynewscentral.com]
- 29. Capivasertib (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]
- 30. go.drugbank.com [go.drugbank.com]
- 31. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]
- 32. labiotech.eu [labiotech.eu]
- 33. AKT inhibitor shows signs of effectiveness in a patient trial matching drugs to tumour gene mutations - ecancer [ecancer.org]
- 34. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 36. aacrjournals.org [aacrjournals.org]
The Pleckstrin Homology (PH) Domain of Akt: A Technical Guide to its Core Function and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Serine/Threonine kinase Akt (Protein Kinase B) is a pivotal node in intracellular signaling, governing a vast array of cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its activation is tightly regulated and spatially controlled, with the N-terminal Pleckstrin Homology (PH) domain serving as the master switch for its recruitment to the plasma membrane. This technical guide provides an in-depth examination of the Akt PH domain's structure, its mechanism of action, the quantitative biophysics of its interactions, and its emergence as a high-value target for therapeutic intervention.
Structure and Function of the Akt PH Domain
The Akt PH domain is a modular protein domain of approximately 100-120 amino acids, characterized by a conserved three-dimensional fold.[3] Its core structure consists of a seven-stranded β-barrel capped by a C-terminal amphipathic α-helix.[3][4] This domain is responsible for one of the most critical events in Akt activation: its translocation from the cytoplasm to the plasma membrane.[5]
In resting cells, the PH domain maintains Akt in an inactive, autoinhibited state through an intramolecular interaction with the kinase domain.[6][7] This conformation effectively buries the kinase domain's activation loop, preventing its phosphorylation and subsequent activation.[8] The primary function of the PH domain is to act as a specific sensor for the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10] The generation of PIP3 at the plasma membrane creates a high-affinity docking site, which recruits Akt and relieves its autoinhibition.[6][11]
The PI3K/Akt Signaling Pathway: A PH Domain-Dependent Cascade
The activation of Akt is a canonical event downstream of growth factor receptor stimulation, orchestrated by the Phosphoinositide 3-Kinase (PI3K) pathway.[12][13] The sequence of events is as follows:
-
Receptor Activation: Extracellular signals like insulin or growth factors bind to and activate receptor tyrosine kinases (RTKs).[13]
-
PI3K Recruitment and Activation: Activated RTKs recruit and activate PI3K at the inner leaflet of the plasma membrane.[1]
-
PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[1][10] This reaction is antagonized by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1][12]
-
Akt Translocation: The localized accumulation of PIP3 creates a docking site for the PH domain of Akt, recruiting it from the cytosol to the plasma membrane.[9]
-
Full Activation: Once at the membrane, Akt undergoes a conformational change that exposes its phosphorylation sites. It is then phosphorylated and fully activated by two other kinases: phosphoinositide-dependent kinase 1 (PDK1) at Threonine 308 and the mTORC2 complex at Serine 473.[3][14]
-
Downstream Signaling: Activated Akt detaches from the membrane and phosphorylates over 100 different substrates in the cytoplasm and nucleus, regulating apoptosis, cell cycle progression, and metabolism.[1][15]
Quantitative Data: Binding Affinities
The interaction between the Akt PH domain and its binding partners is characterized by high affinity and specificity. This interaction has been quantified using various biophysical techniques, including surface plasmon resonance (SPR) and microscale thermophoresis (MST). The dissociation constant (KD) is a key metric for evaluating the strength of this binding.
| Interacting Molecules | Method | Reported KD Value | Notes |
| Akt1 PH Domain + PIP3 | Multiple | Nanomolar to low micromolar range | High affinity is critical for membrane recruitment.[8] |
| Akt1 PH Domain + Small Molecule Inhibitors | Surface Plasmon Resonance (SPR) | 0.4 µM - 3.6 µM | Demonstrates the feasibility of developing potent non-lipid-based inhibitors.[3] |
| Akt1 PH Domain (E17K mutant) + Membrane Lipids | Not Specified | Dramatically increased affinity | This oncogenic mutation leads to constitutive membrane localization and Akt signaling.[8] |
| PH Domain (R86A mutant) + Kinase Domain | Microscale Thermophoresis (MST) | Increased affinity | This mutation enhances the autoinhibitory interaction, locking Akt in an inactive state.[16] |
Key Experimental Protocols
Studying the function of the Akt PH domain requires robust methods to assess its lipid-binding properties. Below are detailed protocols for two cornerstone assays.
This is a qualitative to semi-quantitative method used to screen the binding specificity of a protein for various lipids.[17][18][19]
Objective: To determine which phosphoinositides or other lipids the Akt PH domain preferentially binds to.
Methodology:
-
Lipid Spotting: Commercially available nitrocellulose membranes pre-spotted with various lipids (e.g., Echelon Biosciences' "PIP Strips®") are used. Alternatively, prepare serial dilutions of different lipids in a suitable solvent (e.g., chloroform/methanol).
-
Membrane Preparation: Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane and allow the solvent to evaporate completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty-acid-free Bovine Serum Albumin (BSA) in TBST) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the membrane with a solution containing the purified recombinant Akt PH domain (often as a GST- or His-tagged fusion protein) at a concentration of 0.5-2 µg/mL in blocking buffer. This incubation is typically performed for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively (e.g., 10 times over 50 minutes) with TBST to remove unbound protein.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody directed against the fusion tag (e.g., anti-GST) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After another series of washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[17]
-
Detection: Following final washes, detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager. The intensity of the spots corresponds to the binding affinity.
This is a quantitative method to determine the affinity of a protein for lipids presented in a more physiologically relevant bilayer context.[20][21][22]
Objective: To quantify the fraction of Akt PH domain bound to liposomes of a specific lipid composition and calculate binding affinity.
Methodology:
-
Liposome Preparation:
-
Mix lipids (e.g., phosphatidylcholine (PC) as the carrier lipid, with a defined mole percentage of PIP3) in chloroform in a glass tube.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.
-
Rehydrate the film in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT) by vortexing.[20]
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 0.1 or 0.2 µm pore size).[21][23]
-
-
Binding Reaction:
-
Incubate a constant concentration of the purified Akt PH domain protein with varying concentrations of the prepared liposomes.
-
Allow the binding to reach equilibrium by incubating for 30-45 minutes at room temperature with gentle agitation.[20]
-
-
Co-sedimentation:
-
Pellet the liposomes and any bound protein by ultracentrifugation (e.g., >50,000 x g for 15-30 minutes).[21]
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.
-
-
Quantification:
-
Quantify the band intensities in the supernatant and pellet fractions using densitometry.
-
Plot the fraction of bound protein against the liposome concentration and fit the data to a binding isotherm to determine the KD.
-
Therapeutic Targeting of the Akt PH Domain
The frequent hyperactivation of the PI3K/Akt pathway in human cancers has made it a prime target for drug development.[][25] While many inhibitors target the ATP-binding pocket of the kinase domain, this approach often suffers from a lack of selectivity against other kinases.[25]
Targeting the PH domain offers a distinct and potentially more specific strategy for inhibiting Akt.[3][5] The rationale is that by blocking the PH domain's interaction with PIP3, one can prevent the initial and essential step of membrane translocation, thereby averting Akt activation altogether.[9][26]
Several classes of PH domain inhibitors have been explored:
-
Lipid-based Analogs: Compounds like Perifosine and PX-316 were designed as lipid-based molecules to compete with PIP3 for binding to the PH domain.[3][26]
-
Small Molecule Inhibitors: High-throughput screening has identified non-lipid-based small molecules, such as SC66, that can allosterically inhibit Akt by binding to its PH domain.[9][27] These inhibitors not only block membrane translocation but can also induce conformational changes that facilitate Akt ubiquitination and degradation.[9]
Developing potent and specific PH domain inhibitors remains an active area of research, holding promise for a new generation of anti-cancer therapeutics with a novel mechanism of action.[25]
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of Akt PH domain interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleckstrin homology domain of Akt kinase: a proof of principle for highly specific and effective non-enzymatic anti-cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. cusabio.com [cusabio.com]
- 14. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling | eLife [elifesciences.org]
- 15. youtube.com [youtube.com]
- 16. PH domain-mediated autoinhibition and oncogenic activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. liverpool.ac.uk [liverpool.ac.uk]
- 18. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Liposome binding assay [protocols.io]
- 22. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. stemcell.com [stemcell.com]
Akt Pathway Dysregulation in Breast and Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide array of human cancers, prominently featuring in the pathogenesis of both breast and prostate cancer.[3][4] This dysregulation often drives tumor progression, metastasis, and the development of resistance to conventional therapies.[5][6] This technical guide provides an in-depth exploration of the mechanisms underlying Akt pathway dysregulation in breast and prostate cancer, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades and workflows.
The Core PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or cytokine receptors at the cell surface.[2] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[2] At the plasma membrane, Akt is partially activated by PDK1-mediated phosphorylation at threonine 308 (Thr308).[7] Full activation of Akt requires a second phosphorylation at serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2]
Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include:
-
mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.[8]
-
GSK3β: Inhibition of glycogen synthase kinase 3β (GSK3β) influences cell cycle progression and metabolism.[3]
-
FOXO transcription factors: Phosphorylation and subsequent cytoplasmic sequestration of Forkhead box O (FOXO) proteins inhibit their pro-apoptotic and cell cycle arrest functions.[3]
-
MDM2: Activation of MDM2 leads to the degradation of the tumor suppressor p53.[9]
-
BAD: Phosphorylation and inactivation of the pro-apoptotic protein BAD promotes cell survival.[2]
The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[1]
Dysregulation in Breast Cancer
Dysregulation of the PI3K/Akt pathway is a common feature in breast cancer, occurring across all major subtypes, including hormone receptor-positive (HR+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC).[10][11]
Mechanisms of Dysregulation
The primary mechanisms for Akt pathway hyperactivation in breast cancer include:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent genetic alterations in breast cancer, occurring in up to 40% of HR+ tumors.[12][13] These mutations lead to constitutive PI3K activation.
-
PTEN Loss: Loss of function of the PTEN tumor suppressor, through mutation, deletion, or epigenetic silencing, results in the accumulation of PIP3 and subsequent Akt activation.[14][15] Reduced PTEN expression is associated with advanced stage, higher grade, and lymph node metastasis.[14]
-
HER2 Amplification: Overexpression of the human epidermal growth factor receptor 2 (HER2) in HER2+ breast cancer leads to potent and sustained activation of the PI3K/Akt pathway.[14]
-
AKT1 Mutations: While less common than PIK3CA mutations, activating mutations in the AKT1 gene (most notably the E17K mutation) are found in a subset of breast cancers.[16]
-
Upstream Activation: Dysregulation of upstream signaling, such as through the estrogen receptor (ER), can also lead to PI3K/Akt pathway activation.[14][17]
Quantitative Data on Akt Pathway Alterations in Breast Cancer
| Alteration | Frequency in Breast Cancer (Overall) | Frequency in HR+/HER2- | Frequency in HER2+ | Frequency in TNBC | Reference(s) |
| PIK3CA Mutations | ~30-40% | ~40% | ~20-30% | ~10-20% | [12][13] |
| PTEN Loss/Mutation | ~30-50% (loss of expression) | ~30% | ~50% | ~35% | [14][15][18] |
| AKT1 Mutations | ~4-8% | ~6-8% | <5% | <5% | [16][19] |
| HER2 Amplification | ~15-20% | N/A | 100% | N/A | [14] |
Dysregulation in Prostate Cancer
The PI3K/Akt pathway is also a central driver of prostate cancer development and progression, particularly in the context of castration-resistant prostate cancer (CRPC).[8][20]
Mechanisms of Dysregulation
Key mechanisms for Akt pathway activation in prostate cancer include:
-
PTEN Loss: Loss of PTEN function is a hallmark of prostate cancer, occurring in 40-50% of metastatic castration-resistant cases.[21] This is a primary driver of Akt hyperactivation in this disease.
-
Androgen Receptor (AR) Signaling Crosstalk: There is a reciprocal feedback loop between the AR and PI3K/Akt pathways.[8] Inhibition of AR signaling can lead to the activation of the Akt pathway as a resistance mechanism, and vice versa.[8][22]
-
PIK3CA/AKT Mutations: While less frequent than in breast cancer, activating mutations in PIK3CA and AKT genes do occur in a subset of prostate tumors.[19]
-
Upstream RTK Activation: Activation of various receptor tyrosine kinases can also contribute to PI3K/Akt signaling in prostate cancer.[8]
Quantitative Data on Akt Pathway Alterations in Prostate Cancer
| Alteration | Frequency in Primary Prostate Cancer | Frequency in Metastatic CRPC | Reference(s) |
| PTEN Loss (deletion/mutation) | ~20% | ~40-50% | [20][21] |
| PIK3CA Mutations | ~4-9% | ~4-6% | [19] |
| AKT1 Mutations | <1% | ~2-3% | [19] |
Experimental Protocols
Western Blotting for Akt Pathway Components
Western blotting is a fundamental technique to assess the expression and phosphorylation status of key proteins in the Akt pathway.
Objective: To detect total and phosphorylated levels of Akt, and other pathway components like PTEN, mTOR, and GSK3β.
Methodology:
-
Sample Preparation:
-
Culture breast or prostate cancer cells to the desired confluency.
-
Treat cells with specific inhibitors or stimuli as required by the experimental design.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), PTEN, or other targets overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Immunohistochemistry for PTEN Expression
Immunohistochemistry (IHC) is used to assess the in situ expression of proteins like PTEN in tissue samples.
Objective: To determine the presence or absence of PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) breast and prostate tumor tissues.[26][27]
Methodology:
-
Tissue Preparation:
-
Cut 4-5 µm sections from FFPE tissue blocks.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high pH buffer.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate with a primary antibody against PTEN (e.g., clone 6H2.1) for a specified time and temperature.[27][28]
-
Wash with a wash buffer (e.g., PBS or TBS).
-
Incubate with a polymer-based detection system (e.g., HRP-polymer).
-
Wash with the wash buffer.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Scoring:
-
Evaluate PTEN staining intensity and the percentage of positive tumor cells. Loss of PTEN is typically defined as complete absence of staining in the tumor cells with positive internal controls (e.g., stromal cells).[29]
-
PI3K Kinase Assay
A PI3K kinase assay measures the enzymatic activity of PI3K, which is crucial for assessing the efficacy of PI3K inhibitors.
Objective: To quantify the lipid kinase activity of PI3K in vitro.[30]
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer containing HEPES, MgCl2, and ATP.
-
Add the PI3K enzyme (e.g., recombinant p110α/p85α) to the reaction wells.
-
If testing inhibitors, pre-incubate the enzyme with the compound.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the lipid substrate (e.g., PIP2).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Detect the product (PIP3) using a competitive ELISA-based method or a fluorescence-based assay. For example, a biotinylated PIP3 tracer can compete with the reaction-generated PIP3 for binding to a PIP3-binding protein coated on the plate. The signal is then detected with streptavidin-HRP.[31][32]
-
-
Data Analysis:
-
Calculate the PI3K activity based on the signal generated, which is inversely proportional to the amount of PIP3 produced in the reaction.
-
Therapeutic Targeting of the Akt Pathway
The critical role of the Akt pathway in breast and prostate cancer has led to the development of numerous targeted inhibitors.
Akt Inhibitors in Clinical Development
Several Akt inhibitors are in various stages of clinical trials for both breast and prostate cancer.
| Inhibitor | Target | Cancer Type(s) | Key Clinical Trial(s) | Status/Key Findings | Reference(s) |
| Capivasertib (AZD5363) | Pan-Akt | Breast (HR+), Prostate | CAPItello-291 (Breast), CAPItello-281 (Prostate) | Approved for HR+/HER2- breast cancer with specific alterations. Showed improved rPFS in PTEN-deficient metastatic hormone-sensitive prostate cancer. | [33][34][35] |
| Ipatasertib (GDC-0068) | Pan-Akt | Breast (TNBC), Prostate | IPATential150 (Prostate) | Showed improved radiographic progression-free survival (rPFS) in combination with abiraterone in mCRPC patients with PTEN loss. | [13][20][22] |
| MK-2206 | Allosteric Akt | Breast | Various Phase I/II trials | Investigated in combination with chemotherapy and targeted therapies in different breast cancer subtypes. | [10][11] |
digraph "Therapeutic_Targeting" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3Ki [label="PI3K Inhibitors", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akti [label="Akt Inhibitors\n(e.g., Capivasertib,\nIpatasertib)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORi [label="mTOR Inhibitors\n(e.g., Everolimus)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Cell Proliferation,\nSurvival, etc.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PI3K -> Akt; Akt -> mTOR; mTOR -> Downstream; PI3Ki -> PI3K [arrowhead=tee, color="#EA4335"]; Akti -> Akt [arrowhead=tee, color="#EA4335"]; mTORi -> mTOR [arrowhead=tee, color="#EA4335"]; }
Conclusion
The dysregulation of the Akt signaling pathway is a cornerstone of the molecular landscape of both breast and prostate cancer. A thorough understanding of the specific mechanisms of pathway activation, including the prevalence of key genetic alterations, is paramount for the development of effective targeted therapies. The experimental protocols detailed herein provide a framework for the robust investigation of this pathway in both preclinical and clinical settings. The continued development and strategic implementation of Akt pathway inhibitors hold significant promise for improving outcomes for patients with these common and challenging malignancies.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]
- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 11. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. article.imrpress.com [article.imrpress.com]
- 15. Tumor Suppressor PTEN in Breast Cancer: Heterozygosity, Mutations and Protein Expression | Anticancer Research [ar.iiarjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. [PI3K/AKT pathway activation and therapeutic consequences in breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urotoday.com [urotoday.com]
- 22. Taking Akt-ion Against Prostate Cancer? - The ASCO Post [ascopost.com]
- 23. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]
- 24. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 26. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 31. sigmaaldrich.cn [sigmaaldrich.cn]
- 32. PI3K kinase activities [bio-protocol.org]
- 33. researchgate.net [researchgate.net]
- 34. firstwordpharma.com [firstwordpharma.com]
- 35. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols: Akt Kinase Inhibitor Hydrochloride Solubility and Use in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt an attractive target for therapeutic intervention. Akt kinase inhibitors are a class of small molecules designed to block the activity of Akt, thereby inducing apoptosis and inhibiting tumor growth. The hydrochloride salt forms of these inhibitors are often used in research and development due to their improved stability and handling properties. Understanding the solubility of these compounds, particularly in commonly used solvents like dimethyl sulfoxide (DMSO), is crucial for accurate and reproducible experimental results.
These application notes provide detailed information on the solubility of various Akt kinase inhibitor hydrochlorides in DMSO, as well as comprehensive protocols for their use in fundamental cell-based assays.
Data Presentation: Solubility of Akt Kinase Inhibitor Hydrochlorides in DMSO
Proper solubilization of inhibitors is the first critical step in any in vitro or in vivo experiment. DMSO is a common solvent for dissolving small organic molecules for biological assays. However, the solubility of compounds can be affected by factors such as the purity of the DMSO, the presence of water (hygroscopicity), and the specific salt form of the compound. For optimal results, it is recommended to use fresh, anhydrous DMSO and to employ methods such as sonication or gentle warming to aid dissolution.[1]
Below is a summary of the solubility of several Akt kinase inhibitor hydrochlorides in DMSO. It is important to note that for some compounds, the hydrochloride salt solubility data may not be explicitly stated, and the data for the free base is provided.
| Akt Kinase Inhibitor | Salt Form | Molecular Weight ( g/mol ) | DMSO Solubility | Notes |
| Afuresertib | Hydrochloride | 463.8 | ~30 mg/mL | Also soluble in ethanol (~50 mg/mL) and DMF (~30 mg/mL).[2] |
| Capivasertib | Free Base | 428.92 | 125 mg/mL (~291.43 mM) | Requires sonication. Hygroscopic nature of DMSO can impact solubility.[3][4] |
| Ipatasertib | Free Base | Not specified | 10 mM in DMSO | Orally active and highly selective ATP-competitive pan-Akt inhibitor.[5] |
Note: The solubility of hydrochloride salts in DMSO can sometimes be lower than that of the corresponding free base due to the ionic nature of the salt.[6] If solubility issues arise, consider using alternative solvents like dimethylformamide (DMF) or preparing a more dilute stock solution.
Signaling Pathway Diagram
The diagram below illustrates the canonical PI3K/Akt signaling pathway, highlighting key upstream activators and downstream effectors of Akt. Understanding this pathway is essential for designing experiments and interpreting the effects of Akt inhibitors.
Caption: The PI3K/Akt Signaling Pathway.
Experimental Protocols
Preparation of Akt Inhibitor Stock Solutions
Accurate preparation of stock solutions is paramount for obtaining reliable and reproducible data.
Materials:
-
Akt kinase inhibitor hydrochloride (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Bring the vial of the Akt inhibitor powder to room temperature before opening to prevent condensation of moisture.
-
Calculate the amount of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the required amount of the inhibitor powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied.
-
Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light. Consult the manufacturer's datasheet for specific storage recommendations and stability information.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Akt kinase inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[7]
-
The next day, prepare serial dilutions of the Akt kinase inhibitor in complete cell culture medium. The final DMSO concentration in the culture medium should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent toxicity.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the absorbance of the no-cell control.
Western Blotting for Phospho-Akt (Ser473) and Total Akt
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the phosphorylation status of Akt at Serine 473, a key marker of its activation, as well as the total Akt levels to ensure that the observed changes in phosphorylation are not due to changes in the total amount of the protein.
Materials:
-
Treated and untreated cell pellets
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-pan-Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[8][9] A common recipe for a modified RIPA buffer includes 150 mM NaCl, 1% NP-40 or Triton X-100, 50mM Tris-HCl (pH 8.0), 0.1% SDS, and 0.5% sodium deoxycholate, to which inhibitors like PMSF, sodium orthovanadate, and sodium fluoride are freshly added.[8]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.[11]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-proteins, 5% BSA in TBST is often recommended.[11]
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total Akt:
-
To detect total Akt on the same membrane, the membrane can be stripped of the phospho-Akt antibodies and re-probed with an antibody against total Akt. Follow a validated stripping protocol.
-
Alternatively, run duplicate gels and blot for total Akt and phospho-Akt on separate membranes.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the efficacy of an Akt kinase inhibitor in a cell-based setting.
Caption: Workflow for Akt Inhibitor Evaluation.
References
- 1. researchhub.com [researchhub.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for Preparing Akt Inhibitor Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2][3] Akt, also known as Protein Kinase B (PKB), is a central node in this pathway, and its inhibition has emerged as a promising strategy in cancer therapy.[4][5]
Accurate and reproducible in vitro and in vivo studies involving Akt inhibitors rely on the correct preparation and handling of inhibitor stock solutions. This document provides a detailed protocol for the preparation, storage, and quality control of stock solutions for commonly used Akt inhibitors.
Akt Signaling Pathway
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors and hormones.[1] This activation leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, modulating their activity to orchestrate cellular responses.[3][4]
References
Application Notes and Protocols for Detecting p-Akt Levels After Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in this pathway.[3] Upon activation by upstream signals, such as growth factors and cytokines, Akt is phosphorylated at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[1] The phosphorylation of Akt (p-Akt) is a hallmark of its activation and is frequently assessed to determine the efficacy of therapeutic agents targeting this pathway in drug development.
Western blotting is a widely adopted and robust technique for the semi-quantitative analysis of p-Akt levels in cell and tissue lysates. This method allows for the specific detection of the phosphorylated form of Akt, providing insights into the activation state of the PI3K/Akt pathway in response to various treatments. A critical aspect of this analysis is the normalization of the p-Akt signal to the total Akt protein levels to account for any variations in protein loading. This is typically achieved by stripping the blot of the initial p-Akt antibody and re-probing it with an antibody that recognizes total Akt.[4][5]
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of p-Akt levels using Western blotting, including methodologies for cell lysis, protein quantification, gel electrophoresis, immunoblotting, and data analysis.
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular ligands. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by PDK1 at Thr308 and by mTORC2 at Ser473.[1] Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses.
Caption: PI3K/Akt Signaling Pathway.
Experimental Workflow
The Western blot workflow for detecting p-Akt involves several key stages, from sample preparation to data analysis. Proper execution of each step is critical for obtaining reliable and reproducible results.
Caption: Western Blot Workflow for p-Akt Detection.
Experimental Protocols
Materials and Reagents
Lysis Buffer: For the analysis of phosphorylated proteins, a modified RIPA buffer is recommended to effectively solubilize proteins while preserving their phosphorylation state.[6]
| Component | Final Concentration | For 50 mL |
| Tris-HCl, pH 7.4 | 50 mM | 2.5 mL of 1M stock |
| NaCl | 150 mM | 1.5 mL of 5M stock |
| EDTA | 1 mM | 100 µL of 0.5M stock |
| NP-40 | 1% | 500 µL |
| Sodium Deoxycholate | 0.25% | 125 mg |
| Protease Inhibitor Cocktail | 1X | As per manufacturer |
| Phosphatase Inhibitor Cocktail | 1X | As per manufacturer |
| Distilled H₂O | - | To 50 mL |
Note: Always add protease and phosphatase inhibitors fresh to the lysis buffer immediately before use. Keep the lysis buffer on ice.
Other Reagents:
-
Phosphate Buffered Saline (PBS)
-
BCA Protein Assay Kit
-
4X SDS-PAGE Sample Buffer (Laemmli buffer)
-
Tris-Glycine SDS-PAGE Gels (10%)
-
PVDF or Nitrocellulose Membranes
-
Methanol
-
Transfer Buffer (Tris-Glycine with 20% Methanol)
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Bovine Serum Albumin (BSA)
-
Primary Antibodies (see table below)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
-
Stripping Buffer (see protocol below)
Antibody Selection and Dilutions
The choice of antibodies is critical for the specificity and sensitivity of the assay. The following table provides recommended starting dilutions for primary antibodies. Optimal dilutions should be determined empirically for each experimental system.
| Antibody | Host | Recommended Starting Dilution | Supplier (Example) |
| Phospho-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-Akt (Thr308) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Akt (pan) | Rabbit/Mouse | 1:1000 | Cell Signaling Technology |
Step-by-Step Protocol
1. Cell Culture and Treatment: a. Culture cells to the desired confluency in appropriate growth medium. b. Treat cells with the compound of interest or vehicle control for the specified time and concentration. c. Include positive and negative controls. For example, serum starvation followed by stimulation with a growth factor like insulin or EGF can serve as a positive control for Akt phosphorylation.[7]
2. Cell Lysis: a. After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay according to the manufacturer's instructions. b. Based on the concentrations, normalize the volume of each lysate to ensure equal protein loading in the subsequent steps.
4. Sample Preparation for SDS-PAGE: a. To a calculated volume of lysate containing 20-40 µg of protein, add 4X SDS-PAGE sample buffer to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer: a. Load the denatured protein samples into the wells of a 10% Tris-Glycine SDS-PAGE gel. b. Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A PVDF membrane is generally recommended for its durability, especially when stripping and re-probing is required.[5]
6. Immunoblotting for p-Akt: a. After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can lead to high background. b. Incubate the membrane with the primary antibody against p-Akt (e.g., anti-p-Akt Ser473) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection of p-Akt: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes). c. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust the exposure time to avoid signal saturation.[8]
8. Membrane Stripping: a. After imaging for p-Akt, the membrane can be stripped to remove the bound antibodies. b. Mild Stripping Buffer: 15 g glycine, 1 g SDS, 10 ml Tween 20, adjust pH to 2.2, and bring the volume to 1 L with ultrapure water.[5] c. Wash the membrane briefly in TBST. d. Incubate the membrane in the stripping buffer for 10-20 minutes at room temperature with agitation.[5] e. Wash the membrane extensively with TBST (at least 3 times for 10 minutes each) to remove any residual stripping buffer.
9. Re-probing for Total Akt: a. Re-block the stripped membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against total Akt diluted in 5% BSA in TBST overnight at 4°C. c. Repeat the washing, secondary antibody incubation, and detection steps as described above (6c-7c) to visualize the total Akt bands.
Data Presentation and Analysis
For a semi-quantitative analysis, the band intensities of p-Akt and total Akt are measured using densitometry software. The p-Akt signal is then normalized to the corresponding total Akt signal for each sample.
Densitometry Analysis Steps:
-
Open the captured images of the p-Akt and total Akt blots in an image analysis software (e.g., ImageJ).
-
For each lane, measure the intensity of the p-Akt band and the corresponding total Akt band.
-
Subtract the background signal from each band intensity measurement.
-
Calculate the ratio of p-Akt to total Akt for each sample.
-
The results can be presented as fold change relative to the control group.
Example Data Table:
| Treatment | p-Akt (Ser473) Intensity (Arbitrary Units) | Total Akt Intensity (Arbitrary Units) | Normalized p-Akt/Total Akt Ratio | Fold Change vs. Control |
| Vehicle Control | 15000 | 45000 | 0.33 | 1.0 |
| Treatment A (1 µM) | 45000 | 46000 | 0.98 | 2.97 |
| Treatment B (1 µM) | 10000 | 44000 | 0.23 | 0.70 |
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak p-Akt signal | Inefficient induction of phosphorylation. | Use a known positive control (e.g., insulin-stimulated cells) to validate the protocol and antibody. |
| Phosphatase activity during sample preparation. | Ensure fresh phosphatase inhibitors are added to the lysis buffer and keep samples on ice. | |
| Low abundance of p-Akt. | Increase the amount of protein loaded onto the gel. | |
| High background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions. |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Primary or secondary antibody concentration too high. | Optimize antibody dilutions. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific antibody; perform a BLAST search of the immunogen sequence. |
| Protein degradation. | Add fresh protease inhibitors to the lysis buffer. | |
| Inconsistent total Akt levels | Unequal protein loading. | Carefully perform protein quantification and ensure equal loading. |
| Inefficient stripping. | Increase the stripping time or use a harsher stripping buffer. |
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. blog.addgene.org [blog.addgene.org]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
Determining IC50 values for Akt inhibitors in cancer cell lines
Application Note & Protocol
Topic: Determining IC50 Values for Akt Inhibitors in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Phosphatidylinositol-3-Kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through the hyperactivation of Akt (also known as Protein Kinase B or PKB), is a common feature in many types of human cancers, including breast, ovarian, lung, and prostate cancers.[1][3][4] This makes the Akt kinase an attractive target for cancer therapy.[4]
A crucial step in the preclinical evaluation of novel therapeutic agents is determining their potency. The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a specific biological process by 50%.[5][6][7] In the context of cancer drug discovery, the IC50 value is a key parameter for assessing the effectiveness of an inhibitor in reducing cancer cell viability.[5]
This application note provides a detailed protocol for determining the IC50 values of Akt inhibitors in various cancer cell lines using a common cell viability assay. It includes methodologies for cell culture, inhibitor treatment, data acquisition, and analysis to generate robust and reproducible results.
The PI3K/Akt Signaling Pathway in Cancer
The PI3K/Akt pathway is activated by upstream signals from receptor tyrosine kinases (RTKs) in response to growth factors.[1][4] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[1]
Activated Akt then phosphorylates a multitude of downstream substrates, leading to:
-
Increased Cell Survival: By inhibiting pro-apoptotic proteins like Bad and caspase-9.[8]
-
Enhanced Proliferation and Growth: Through the activation of the mTOR pathway, which promotes protein synthesis.
-
Cell Cycle Progression: Via the inhibition of cell cycle inhibitors.[8]
In many cancers, genetic alterations such as mutations in PIK3CA (the gene encoding a PI3K catalytic subunit) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3) lead to the constitutive activation of Akt signaling, promoting tumorigenesis.[1][2] Therefore, inhibitors that directly target Akt can block these survival signals and induce cancer cell death.
Experimental Protocol
This protocol describes the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[9] The principle relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product, the amount of which is proportional to the number of viable cells.[9]
Materials and Reagents
-
Cell Lines: Selected cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer).
-
Akt Inhibitor: Specific Akt inhibitor of interest (e.g., MK-2206, AZD5363).
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490-570 nm)
-
CO2 Incubator (37°C, 5% CO2)
Step-by-Step Methodology
Step 1: Cell Culture and Maintenance
-
Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency. Use cells in their logarithmic growth phase for experiments.[9]
Step 2: Cell Seeding
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the desired seeding density (typically 3,000-10,000 cells/well, determined empirically for each cell line).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[10]
Step 3: Preparation and Addition of Akt Inhibitor
-
Prepare a high-concentration stock solution of the Akt inhibitor (e.g., 10 mM in DMSO).
-
On the day of treatment, prepare a series of dilutions from the stock solution in complete culture medium. A typical 8-point dose range might include concentrations from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions (and controls) to the respective wells. It is recommended to perform each treatment in triplicate.
Step 4: Incubation
-
Return the plate to the incubator and incubate for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time and the inhibitor's mechanism of action.[5]
Step 5: MTT Assay
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Shake the plate gently for 10-15 minutes on an orbital shaker to ensure complete dissolution.
Step 6: Data Acquisition
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490 nm or 570 nm.[9]
Experimental Workflow
Data Analysis and Presentation
Calculating Percent Inhibition
The raw absorbance data is first converted to percent inhibition relative to the vehicle control.
Percent Inhibition (%) = 100 * (1 - (AbsTreated / AbsVehicle Control))
Generating the Dose-Response Curve
-
Plot the Percent Inhibition (Y-axis) against the corresponding log-transformed inhibitor concentrations (X-axis).[11]
-
Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear regression model.[12][13][14] The most common model is the four-parameter logistic (4PL) equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
This will generate a sigmoidal dose-response curve from which the IC50 value is interpolated as the concentration that produces 50% inhibition.[11][14]
Data Presentation
Summarize the calculated IC50 values in a clear, tabular format. This allows for easy comparison of the potency of different inhibitors across various cancer cell lines.
Table 1: IC50 Values of Representative Akt Inhibitors in Various Cancer Cell Lines
| Akt Inhibitor | Cancer Cell Line | Tissue of Origin | IC50 Value (µM) |
| Afuresertib | BT-474 | Breast | 0.85 |
| LNCaP | Prostate | 1.20 | |
| AZD5363 | BT474c | Breast | < 3.0 |
| SKOV3 | Ovarian | 2.50 | |
| Ipatasertib | HCT116 | Colon | 0.36 |
| MCF7 | Breast | 0.45 |
(Note: The IC50 values presented are for illustrative purposes and are based on literature-reported activities. Actual experimental values may vary.)
Conclusion
The protocol outlined in this application note provides a robust framework for determining the IC50 values of Akt inhibitors against cancer cell lines. Accurate and reproducible IC50 data are fundamental for the initial screening and characterization of potential therapeutic compounds, enabling researchers to rank inhibitor potency, understand structure-activity relationships, and select promising candidates for further preclinical and clinical development.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. towardsdatascience.com [towardsdatascience.com]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. BioRender App [app.biorender.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
- 12. youtube.com [youtube.com]
- 13. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 14. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]
Application Notes and Protocols: Utilizing Akt Inhibitors to Elucidate Autophagic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, plays a critical role in cellular homeostasis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The serine/threonine kinase Akt (also known as Protein Kinase B) is a key regulator of cell survival and growth, and it also serves as a potent inhibitor of autophagy.[1][2][3] Therefore, small molecule inhibitors of Akt are invaluable tools for studying the mechanisms of autophagy and for exploring potential therapeutic strategies that involve the modulation of this process. These application notes provide a comprehensive guide to using Akt inhibitors for the investigation of autophagy, complete with detailed protocols and data interpretation guidelines.
Akt-mediated inhibition of autophagy occurs through two primary mechanisms: the canonical mTOR-dependent pathway and a more recently discovered mTOR-independent pathway involving the direct phosphorylation of Beclin 1.[1][2][4][5] Understanding these dual regulatory roles is crucial for a complete picture of autophagy regulation.
Signaling Pathways
To visualize the regulatory networks, the following diagrams illustrate the key signaling cascades through which Akt governs autophagy.
Caption: Akt-mTOR Dependent Inhibition of Autophagy.
Caption: Akt-Beclin 1 mTOR-Independent Inhibition of Autophagy.
Experimental Design and Workflow
A typical workflow for studying the effects of an Akt inhibitor on autophagy involves treating cells with the inhibitor, followed by the assessment of autophagy markers and flux.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize the effects of various Akt inhibitors on autophagy markers, providing a reference for expected outcomes.
Table 1: Effect of Akt Inhibitors on Autophagy Markers by Western Blot
| Akt Inhibitor | Cell Line | Treatment Conditions | Change in LC3-II/LC3-I Ratio | Change in p62/SQSTM1 Levels | Reference |
| MK-2206 | A549 | 5 µM, 24h | Increased | Decreased | [6] |
| AZD5363 | PC-3 | 10 µM, 48h | Increased | Not reported | [7][8] |
| A-443654 | ATXN2-Q58 HEK-293 | Not specified | Normalized (decreased from elevated baseline) | Normalized (decreased from elevated baseline) | [1][9][10] |
| PI-103 | PC3 | 0.5 µM, 48h | Increased | Not reported | [11] |
Table 2: Autophagic Flux Analysis with Akt Inhibitors and Lysosomal Blockade
| Akt Inhibitor | Lysosomal Inhibitor | Cell Line | Observation | Reference |
| MK-2206 | Chloroquine (CQ) | Melanoma cell lines | Further increase in LC3-II with CQ co-treatment | [2][12] |
| AZD5363 | Chloroquine (CQ) | PC-3 | Further accumulation of LC3-II with CQ co-treatment | [7][8][13] |
| Akti-1/2 | Chloroquine (CQ) | PC3 | Enhanced accumulation of LC3-II with CQ co-treatment | [11] |
Table 3: Quantification of LC3 Puncta by Fluorescence Microscopy
| Akt Inhibitor | Cell Line | Treatment Conditions | Observation | Reference |
| MK-2206 | LN229 and T98G | 0.5 µM, 24h | Increased percentage of cells with ≥10 GFP-LC3 puncta | [14] |
| Akt knockdown (shRNA) | PC3 and U87MG | - | Increased accumulation of GFP-LC3 puncta | [11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3 and p62
This protocol details the detection of key autophagy markers by Western blotting. The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagosome formation, while p62/SQSTM1 is a cargo protein that is degraded during autophagy. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
Cells of interest
-
Akt inhibitor (e.g., MK-2206, AZD5363)
-
Chloroquine (for flux measurements)
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (15% for LC3, 10% for p62 and beta-actin)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3, Rabbit anti-p62, Mouse anti-beta-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentration of Akt inhibitor for the specified duration. For autophagic flux experiments, include a condition with the Akt inhibitor plus a lysosomal inhibitor (e.g., 50 µM Chloroquine for the last 2-4 hours of the Akt inhibitor treatment).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto SDS-PAGE gels.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (LC3 at 1:1000, p62 at 1:1000, beta-actin at 1:5000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. Normalize to the loading control (beta-actin). Calculate the LC3-II/LC3-I ratio.[16]
Protocol 2: Fluorescence Microscopy of LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as discrete puncta within the cell.
Materials:
-
Cells of interest
-
GFP-LC3 expression plasmid or lentivirus
-
Akt inhibitor
-
Chloroquine (optional, for flux)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Transfection/Transduction: Seed cells on glass coverslips in 24-well plates. Transfect or transduce cells with a GFP-LC3 construct and allow for expression (typically 24-48 hours).
-
Treatment: Treat the cells with the Akt inhibitor as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Staining and Mounting:
-
Wash with PBS.
-
Stain with DAPI for 5 minutes to visualize nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of GFP-LC3 puncta per cell. A cell is often considered positive for autophagy induction if it contains a threshold number of puncta (e.g., >10).[14] Analyze at least 50-100 cells per condition.
-
Protocol 3: Autophagic Flux Assay
Measuring autophagic flux is crucial to distinguish between an increase in autophagosome formation and a blockage in their degradation.[17] This is typically achieved by comparing the levels of autophagy markers in the presence and absence of a lysosomal inhibitor.
Procedure:
-
Set up parallel experiments as described in Protocol 1 or 2.
-
For each condition (untreated control and Akt inhibitor-treated), have two sets of samples.
-
In one set, add a lysosomal inhibitor such as Chloroquine (25-50 µM) or Bafilomycin A1 (100 nM) for the final 2-4 hours of the experiment.
-
Process the samples for Western blotting or fluorescence microscopy.
-
Interpretation: An increase in LC3-II levels or LC3 puncta upon Akt inhibitor treatment that is further enhanced by the addition of a lysosomal inhibitor indicates a genuine induction of autophagic flux. If the levels do not change with the lysosomal inhibitor, it may suggest that the Akt inhibitor is blocking the late stages of autophagy.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of autophagy enhances the effects of the AKT inhibitor MK-2206 when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 5. Akt-Mediated Regulation of Autophagy and Tumorigenesis Through Beclin 1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akt Inhibition Promotes Autophagy and Clearance of Group B Streptococcus from the Alveolar Epithelium [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dual inhibition of autophagy and the AKT pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The AKT modulator A-443654 reduces α-synuclein expression and normalizes ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The AKT modulator A-443654 reduces α-synuclein expression and normalizes ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akt inhibition promotes autophagy and sensitizes PTEN-null tumors to lysosomotropic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of autophagy enhances the effects of the AKT inhibitor MK-2206 when combined with paclitaxel and carboplatin in BRAF wild-type melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual inhibition of autophagy and the AKT pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Visualizing Autophagy by Microscopy [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Measuring Akt Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Akt Kinase and its Significance
Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, and migration.[1][2] The Akt signaling pathway is a critical intracellular cascade that responds to extracellular signals from growth factors and hormones, promoting cell survival and growth.[3][4] Dysregulation of the Akt pathway is implicated in a wide range of human diseases, including cancer, diabetes, and cardiovascular disease.[5][6] Consequently, the measurement of Akt kinase activity is crucial for basic research to understand its physiological roles and for drug development to identify and characterize novel therapeutic inhibitors.[6][7]
Akt is activated through a series of phosphorylation events. Upon stimulation by growth factors, Phosphoinositide 3-kinase (PI3K) is activated and generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[8] PIP3 recruits Akt to the membrane, where it is phosphorylated on two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[8][9] Full activation of Akt requires phosphorylation at both sites.[10]
This document provides detailed application notes and protocols for various cell-based assays designed to measure the activity of Akt kinase. These assays are essential tools for researchers in both academic and industrial settings to investigate the intricate regulation of the Akt signaling pathway and to screen for potential modulators of its activity.
Overview of Cell-Based Akt Activity Assays
Several methods have been developed to measure Akt kinase activity in a cellular context. The choice of assay depends on various factors, including the specific research question, desired throughput, available equipment, and whether the measurement needs to be performed in fixed or living cells. The most common cell-based assays include:
-
Western Blotting: A widely used technique to detect the phosphorylated, active forms of Akt (p-Akt) using phospho-specific antibodies.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay for the quantitative measurement of total or phosphorylated Akt.[6][12][13]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Biosensors: Genetically encoded reporters that allow for real-time visualization of Akt activity in living cells.[14][15][16]
-
High-Content Imaging (HCI): An automated microscopy-based approach that can quantify Akt activation at the single-cell level by measuring the translocation of fluorescent reporters.[17][18][19][20]
Data Presentation: Comparison of Akt Kinase Assays
The following table summarizes the key characteristics of the different cell-based assays for measuring Akt kinase activity to facilitate the selection of the most appropriate method for a given application.
| Assay Type | Principle | Throughput | Key Advantages | Key Disadvantages |
| Western Blotting | Immunodetection of phosphorylated Akt (p-Akt) in cell lysates separated by SDS-PAGE.[11] | Low to Medium | Widely accessible, provides information on protein size. | Semi-quantitative, labor-intensive, not suitable for live-cell analysis.[5] |
| Cell-Based ELISA | Quantitative immunodetection of total or phosphorylated Akt in fixed cells or cell lysates in a microplate format.[6][13] | Medium to High | Quantitative, higher throughput than Western blotting.[6] | Endpoint assay, provides population-level data. |
| FRET-Based Biosensors | Measurement of conformational changes in a genetically encoded sensor upon phosphorylation by Akt, leading to a change in FRET signal.[15] | Low to Medium | Real-time monitoring of Akt activity in live cells, allows for subcellular localization studies.[14][21] | Requires transfection and specialized imaging equipment. |
| High-Content Imaging | Automated imaging and quantification of the translocation of a fluorescently tagged reporter from the cytoplasm to the nucleus upon Akt activation.[18] | High | High-throughput, single-cell resolution, provides spatial and temporal information.[17][20] | Requires specialized imaging and analysis software. |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Akt (Ser473)
This protocol describes the detection of phosphorylated Akt at Serine 473 as a measure of its activation.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Stimulants or inhibitors of the Akt pathway
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Mouse anti-total Akt
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Starve cells in serum-free medium for a specified time (e.g., 4-24 hours) to reduce basal Akt activity.
-
Treat cells with stimulants or inhibitors for the desired time points.
-
-
Cell Lysis: [11]
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 10-30 minutes.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[22]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total Akt):
-
To normalize for protein loading, the membrane can be stripped of the phospho-Akt antibodies and re-probed for total Akt.
-
Incubate the membrane in stripping buffer (e.g., Re-Blot Plus Strong) for 15 minutes at room temperature.[11]
-
Wash the membrane thoroughly and repeat the blocking and antibody incubation steps using the primary antibody against total Akt and the corresponding secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample to determine the relative Akt activation.
-
Protocol 2: Cell-Based ELISA for Akt Activity
This protocol provides a method for the quantitative measurement of phosphorylated Akt in a 96-well plate format.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Cell culture medium and supplements
-
Stimulants or inhibitors of the Akt pathway
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., PBS with 1% H2O2)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Akt (Ser473)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve cells in serum-free medium as required.
-
Treat cells with stimulants or inhibitors for the desired time points.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding fixing solution and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Quench endogenous peroxidase activity by adding quenching solution and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunodetection:
-
Block non-specific binding by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Aspirate the blocking buffer and add the primary antibody against phospho-Akt diluted in blocking buffer. Incubate overnight at 4°C.
-
Wash the cells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Wash the cells three times with wash buffer.
-
-
Signal Development and Measurement:
-
Add TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody) from all readings.
-
Normalize the phospho-Akt signal to cell number (e.g., by performing a parallel crystal violet staining) or to total Akt levels (by running a parallel ELISA for total Akt).
-
Protocol 3: FRET-Based Biosensors for Live-Cell Imaging of Akt Activity
This protocol provides a general framework for using genetically encoded FRET biosensors to monitor Akt activity in real-time.
Materials:
-
Cells of interest
-
FRET biosensor plasmid DNA (e.g., Eevee-iAkt)[15]
-
Transfection reagent
-
Live-cell imaging medium
-
Fluorescence microscope equipped for live-cell imaging (with appropriate filter sets for the FRET pair, e.g., CFP/YFP) and an environmental chamber to maintain temperature, CO2, and humidity.
-
Image analysis software capable of FRET ratio calculation.
Procedure:
-
Cell Transfection:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Transfect the cells with the FRET biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
-
Identify cells expressing the biosensor.
-
-
Image Acquisition:
-
Acquire baseline images in both the donor (e.g., CFP) and FRET (acceptor excited by donor, e.g., YFP) channels.
-
Stimulate the cells with the desired agonist or inhibitor.
-
Acquire a time-lapse series of images in both channels to monitor the change in FRET signal over time.
-
-
Image Processing and Analysis:
-
Perform background subtraction on the acquired images.
-
Calculate the FRET ratio (e.g., FRET channel intensity / Donor channel intensity) for each cell or region of interest at each time point.
-
Plot the change in FRET ratio over time to visualize the kinetics of Akt activation. An increase in the FRET ratio typically indicates an increase in Akt activity.[15]
-
Conclusion
The assays described in these application notes provide a range of powerful tools for investigating Akt kinase activity in a cellular context. The choice of assay will depend on the specific experimental goals, with Western blotting and ELISA being well-suited for endpoint measurements and inhibitor screening, while FRET-based biosensors and high-content imaging offer the advantage of monitoring the spatio-temporal dynamics of Akt signaling in living cells. By carefully selecting and implementing the appropriate assay, researchers can gain valuable insights into the complex regulation of the Akt pathway and its role in health and disease.
References
- 1. abcam.com [abcam.com]
- 2. Assays for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assayquant.com [assayquant.com]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Akt Stimulation and Western Blotting [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]
- 14. Development of a FRET biosensor with high specificity for Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a FRET Biosensor with High Specificity for Akt [jstage.jst.go.jp]
- 16. Development of a FRET biosensor with high specificity for Akt. | Semantic Scholar [semanticscholar.org]
- 17. Single-cell imaging of ERK and Akt activation dynamics and heterogeneity induced by G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selectscience.net [selectscience.net]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. criver.com [criver.com]
- 21. Monitoring AKT activity and targeting in live tissue and disease contexts using a real-time Akt-FRET biosensor mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Akt Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by Akt inhibitors. The protocols detailed below, alongside data presentation guidelines and pathway visualizations, are intended to support researchers in pharmacology, oncology, and cell biology in accurately quantifying and understanding the effects of Akt inhibition on programmed cell death.
Introduction to Akt and Apoptosis
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in signal transduction pathways that govern cell survival and proliferation.[1][2] The PI3K/Akt signaling pathway is activated by growth factors and other extracellular signals, leading to the phosphorylation and activation of Akt.[1] Activated Akt promotes cell survival through several mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and caspase-9, and the modulation of transcription factors like FOXO that regulate the expression of genes involved in cell death.[1][3][4]
In many cancers, the PI3K/Akt pathway is aberrantly activated, contributing to tumor growth and resistance to therapy.[5] Therefore, inhibitors targeting Akt are a promising class of anti-cancer agents. By blocking the pro-survival signals mediated by Akt, these inhibitors can induce apoptosis in cancer cells. Flow cytometry is a powerful technique for quantifying the extent of apoptosis in a cell population following treatment with Akt inhibitors.
Key Flow Cytometry Assays for Apoptosis Detection
Several flow cytometry-based assays can be employed to measure different stages of apoptosis. The choice of assay depends on the specific apoptotic events being investigated.
-
Annexin V/Propidium Iodide (PI) Staining: This is one of the most common methods for detecting apoptosis.[6][7] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[8][9] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes.[6] Therefore, by co-staining with fluorescently labeled Annexin V and PI, it is possible to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[6]
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: A hallmark of later-stage apoptosis is the fragmentation of DNA by endonucleases.[10][11] The TUNEL assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.[11][12][13] The incorporated label can then be detected by flow cytometry, providing a quantitative measure of cells with significant DNA fragmentation.[10]
-
Caspase Activity Assays: Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[7][14] Initiator caspases (e.g., caspase-8, caspase-9) are activated early in the apoptotic cascade and in turn activate executioner caspases (e.g., caspase-3, caspase-7).[7] Flow cytometry assays for caspase activity often utilize cell-permeable, fluorogenic substrates or fluorescently labeled inhibitors of caspases (FLICA).[14] When an active caspase cleaves the substrate or binds to the inhibitor, a fluorescent signal is generated, allowing for the detection of caspase activation in individual cells.[14]
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments analyzing the effects of two different Akt inhibitors (Inhibitor A and Inhibitor B) on apoptosis in a cancer cell line.
Table 1: Apoptosis Induction by Akt Inhibitors Measured by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Inhibitor A | 1 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| Inhibitor A | 5 | 42.1 ± 4.2 | 38.4 ± 3.1 | 19.5 ± 2.8 |
| Inhibitor B | 1 | 80.3 ± 2.8 | 12.1 ± 1.9 | 7.6 ± 1.1 |
| Inhibitor B | 5 | 55.7 ± 3.9 | 29.8 ± 2.5 | 14.5 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: DNA Fragmentation and Caspase-3 Activation by Akt Inhibitors
| Treatment | Concentration (µM) | % TUNEL Positive Cells | % Active Caspase-3 Positive Cells |
| Control (DMSO) | - | 1.8 ± 0.4 | 2.1 ± 0.6 |
| Inhibitor A | 5 | 45.3 ± 3.7 | 52.8 ± 4.1 |
| Inhibitor B | 5 | 35.1 ± 2.9 | 41.2 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways and Experimental Workflow
Caption: The Akt signaling pathway in apoptosis regulation.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted from standard procedures for assessing apoptosis by flow cytometry.[6][8][15][16]
Materials:
-
Cells treated with Akt inhibitor and appropriate controls.
-
Phosphate-buffered saline (PBS), cold.
-
1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
Flow cytometry tubes.
Procedure:
-
Induce apoptosis in your cell line of interest by treating with the desired concentrations of Akt inhibitor for the appropriate duration. Include untreated and vehicle-treated (e.g., DMSO) controls.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells twice with cold PBS, centrifuging and carefully removing the supernatant after each wash.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing approximately 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometry Analysis:
-
Use unstained cells to set the forward and side scatter gates to exclude debris.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up fluorescence compensation.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence to delineate the four populations: viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left).
Protocol 2: TUNEL Assay for DNA Fragmentation
This protocol is a general guideline for the TUNEL assay.[10][12][13][17] It is recommended to follow the specific instructions provided with the commercial TUNEL assay kit being used.
Materials:
-
Cells treated with Akt inhibitor and appropriate controls.
-
PBS.
-
Fixation buffer (e.g., 1-4% paraformaldehyde in PBS).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate).
-
TdT reaction buffer.
-
TdT enzyme.
-
Fluorochrome-labeled dUTP.
-
PI/RNase A staining solution (optional, for cell cycle analysis).
-
Flow cytometry tubes.
Procedure:
-
Harvest and wash the treated and control cells as described in Protocol 1.
-
Fix the cells by resuspending the pellet in fixation buffer and incubating for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in ice-cold permeabilization buffer and incubating on ice for at least 2 minutes.
-
Wash the cells with PBS.
-
Resuspend the cells in the TdT reaction buffer containing TdT enzyme and fluorochrome-labeled dUTP.
-
Incubate for 30-60 minutes at 37°C in a humidified chamber, protected from light.
-
Stop the reaction by adding a stop/wash buffer (as per the kit instructions) and centrifuge.
-
Resuspend the cells in PBS for flow cytometry analysis. If desired, counterstain with PI/RNase A for cell cycle information.
-
Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled dUTP.
Protocol 3: Caspase-3 Activity Assay
This protocol provides a general framework for measuring active caspase-3 using a fluorescently labeled inhibitor (FLICA).[18][19] Always refer to the manufacturer's instructions for the specific kit.
Materials:
-
Cells treated with Akt inhibitor and appropriate controls.
-
Culture medium.
-
FLICA reagent for caspase-3.
-
Wash buffer.
-
Viability dye (e.g., PI or 7-AAD).
-
Flow cytometry tubes.
Procedure:
-
Induce apoptosis in your cells with the Akt inhibitor.
-
Add the FLICA reagent directly to the cell culture medium at the recommended concentration.
-
Incubate for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
-
Harvest the cells and wash them twice with the provided wash buffer.
-
If desired, resuspend the cells in a buffer containing a viability dye to distinguish between apoptotic and necrotic cells.
-
Analyze the samples by flow cytometry, detecting the fluorescence of the FLICA reagent and the viability dye.
Troubleshooting and Considerations
-
Titration of Reagents: The optimal concentrations of antibodies, dyes, and inhibitors should be determined empirically for each cell type and experimental condition.
-
Controls are Crucial: Always include unstained, single-stained, and biological (untreated, vehicle-treated) controls in every experiment.
-
Time-Course Experiments: Apoptosis is a dynamic process. Performing a time-course experiment can help identify the optimal time point for detecting apoptosis after treatment with an Akt inhibitor.
-
Cell Handling: Handle cells gently to avoid mechanical damage that could lead to false-positive results for membrane permeability assays.
-
Instrument Settings: Ensure proper setup of the flow cytometer, including laser alignment, filter selection, and photomultiplier tube (PMT) voltages, to optimize signal detection and resolution.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Analysis of apoptosis by cytometry using TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TUNEL Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Frontiers | Antiproliferative effects of Trigonostemon xyphophyllorides on renal cell carcinoma via the PI3K/AKT pathway [frontiersin.org]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Akt Inhibitor Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the in vivo efficacy of Akt inhibitors. The information is intended to guide researchers in selecting appropriate models, designing robust experiments, and interpreting preclinical data.
Introduction to Animal Models for Akt Inhibitor Testing
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[1][2][3] Animal models are indispensable tools for the preclinical evaluation of Akt inhibitors, providing critical insights into a compound's efficacy, pharmacodynamics, and potential for clinical translation. The choice of animal model is crucial and depends on the specific research question, tumor type, and the stage of drug development.
Key Animal Models:
-
Cell Line-Derived Xenografts (CDX): These models are established by implanting human cancer cell lines into immunodeficient mice.[4] CDX models are highly reproducible and cost-effective, making them suitable for initial large-scale screening of potential drug candidates.[4]
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[3][5][6][7] These models are known to better recapitulate the heterogeneity, genetic integrity, and drug responsiveness of the original patient's tumor, offering higher predictive value for clinical outcomes.[3][5][6][7][8]
-
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to develop tumors that mimic human cancers, often through the activation of oncogenes like Akt or the deletion of tumor suppressor genes like PTEN. These models are particularly useful for studying tumor initiation, progression, and the interaction of cancer with a competent immune system.
Akt Signaling Pathway in Cancer
The Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][9] Its aberrant activation in cancer, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, promotes tumorigenesis and can lead to therapeutic resistance.[2][3] Akt inhibitors are designed to block this signaling cascade, thereby inhibiting tumor growth and promoting cancer cell death.
Quantitative Data on Akt Inhibitor Efficacy in Animal Models
The following tables summarize the in vivo efficacy of several Akt inhibitors in various xenograft models. Tumor Growth Inhibition (TGI) is a common metric, where 100% indicates tumor stasis and values greater than 100% signify tumor regression.
| Inhibitor | Model (Cell Line) | Dosing | % TGI (Day 21) | Genetic Background | Reference |
| GDC-0068 | LNCaP (Prostate) | 100 mg/kg, daily | ~60% | PTEN-null | [10] |
| LuCaP 35V (Prostate) | 100 mg/kg, daily | ~80% | PTEN-low, AR+ | [10] | |
| HGC-27 (Gastric) | 100 mg/kg, daily | >100% (regression) | PTEN-null | [10] | |
| MCF7-neo/HER2 (Breast) | 100 mg/kg, daily | >100% (regression) | PIK3CA E545K, HER2+ | [10] | |
| TOV-21G.x1 (Ovarian) | 100 mg/kg, daily | >100% (regression) | PTEN-null, PIK3CA H1047R | [10] |
| Inhibitor | Model (Cell Line) | Dosing | % TGI (End of Study) | Genetic Background | Reference |
| AZD5363 | BT474c (Breast) | 150 mg/kg, bid | Dose-dependent inhibition | HER2+ | [4][6] |
| U87-MG (Glioblastoma) | Chronic oral dosing | Dose-dependent inhibition | PTEN-null | [4][6] | |
| Multiple Xenografts | Chronic oral dosing | Varied, significant inhibition | PIK3CA/PTEN mutated | [4][6] |
| Inhibitor | Model (Cell Line) | Dosing | % TGI (End of Study) | Genetic Background | Reference |
| CCT128930 | U87MG (Glioblastoma) | 25 mg/kg, i.p. | 48% (Day 12, T/C ratio) | PTEN-null | [11] |
| BT474 (Breast) | 40 mg/kg, i.p. | 29% (Day 22, T/C ratio) | HER2+, PIK3CA mutant | [11] |
| Inhibitor | Model (Cell Line) | Dosing | % Inhibition (Day 21) | Genetic Background | Reference |
| GSK690693 | SKOV-3 (Ovarian) | 30 mg/kg/day, i.p. | ~75% | - | [2] |
| LNCaP (Prostate) | 30 mg/kg/day, i.p. | ~58% | PTEN-null | [2] | |
| BT474 (Breast) | 30 mg/kg/day, i.p. | ~70% | HER2+ | [2] | |
| HCC-1954 (Breast) | 30 mg/kg/day, i.p. | ~65% | HER2+ | [2] |
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the efficacy of an Akt inhibitor in a xenograft model involves several key stages, from model establishment to data analysis.
Detailed Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.
Materials:
-
Human cancer cell line with known Akt pathway status
-
Culture medium (e.g., RPMI, DMEM) with supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Syringes (1 mL) and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Clean the injection site (typically the flank) with 70% ethanol.
-
Injection: Using a 1 mL syringe with a 23-25 gauge needle, draw up 100-200 µL of the cell suspension. Gently lift the skin and inject the cells subcutaneously. Withdraw the needle slowly to prevent leakage.
-
Monitoring: Return the mouse to its cage and monitor for recovery. Check for tumor formation regularly. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2][12]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Begin administration of the Akt inhibitor or vehicle control according to the planned dosing schedule.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the implantation of fresh patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue, collected under sterile conditions
-
Sterile PBS or culture medium
-
Surgical instruments (scalpels, forceps)
-
Immunodeficient mice (NOD/SCID or NSG mice are often preferred for higher engraftment rates)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical staples or sutures
Procedure:
-
Tumor Tissue Preparation: Within a few hours of collection, place the patient tumor tissue in a sterile petri dish containing cold PBS or culture medium.[1] Using sterile scalpels, mince the tumor into small fragments (approximately 2-3 mm³).[1]
-
Surgical Implantation: Anesthetize the mouse. Make a small incision in the skin on the flank. Using forceps, create a small subcutaneous pocket.
-
Implantation: Place one or two tumor fragments into the subcutaneous pocket.[1] Close the incision with surgical staples or sutures.
-
Monitoring: Monitor the mice for recovery and signs of tumor growth. Palpate the implantation site weekly. The time to tumor establishment can vary significantly (4-10 weeks or longer).[1]
-
Passaging: Once the initial tumor (F1 generation) reaches approximately 1.5 cm in diameter, the mouse can be euthanized, and the tumor harvested for cryopreservation or passaging into new cohorts of mice for expansion and subsequent efficacy studies.[1]
Protocol 3: Drug Administration and Efficacy Assessment
This protocol details the process of treating tumor-bearing mice and evaluating the therapeutic response.
Materials:
-
Akt inhibitor, formulated for in vivo administration
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes for intraperitoneal injection)
-
Calipers
-
Analytical balance for weighing mice
Procedure:
-
Dosing Preparation: Prepare the Akt inhibitor formulation and vehicle control. Common formulations for oral administration may involve solutions or suspensions in vehicles like 0.5% methylcellulose.
-
Treatment: Administer the drug and vehicle to the respective groups based on the predetermined dose and schedule (e.g., once daily oral gavage).
-
Monitoring: Throughout the treatment period, monitor tumor volume using calipers 2-3 times per week.[2][12] Also, record the body weight of each mouse as an indicator of toxicity.
-
Endpoint: The study can be terminated based on predefined criteria, such as tumors in the control group reaching a maximum allowed size, a specific duration of treatment, or signs of excessive toxicity.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences in tumor growth between groups.
Protocol 4: Pharmacodynamic Biomarker Analysis - Immunohistochemistry (IHC) for p-Akt
This protocol is for assessing the inhibition of Akt signaling in tumor tissue by measuring the levels of phosphorylated Akt (a marker of Akt activation).
Materials:
-
Tumor tissue collected at the end of the efficacy study (formalin-fixed, paraffin-embedded)
-
Microtome
-
Microscope slides
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., sodium citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against phospho-Akt (e.g., Ser473 or Thr308)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Slide Preparation: Cut 5 µm sections from the paraffin-embedded tumor blocks and mount them on charged slides.[13]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[13]
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., sodium citrate, pH 6.0).[13][14]
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking solution.
-
Incubate with the primary antibody against p-Akt at an optimized dilution (e.g., overnight at 4°C).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope. The intensity and localization of the brown staining indicate the level and cellular distribution of p-Akt. The staining can be scored semi-quantitatively to compare between treatment groups.
Protocol 5: Pharmacodynamic Biomarker Analysis - Western Blot for Akt Pathway Proteins
This protocol is for quantifying the levels of total and phosphorylated proteins in the Akt pathway from tumor lysates.
Materials:
-
Frozen tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., total Akt, p-Akt, total GSK3β, p-GSK3β, total PRAS40, p-PRAS40)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels to determine the extent of pathway inhibition. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 8. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. mit.edu [mit.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Akt Kinase Inhibitor Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Akt kinase inhibitor hydrochlorides. The focus is on practical solutions and detailed protocols to improve solubility and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Akt kinase inhibitor hydrochloride not dissolving in aqueous buffers?
A1: Akt kinase inhibitor hydrochlorides are often salts of weakly basic compounds. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, their solubility can still be limited, especially in neutral or alkaline pH buffers. At higher pH values, the hydrochloride salt can convert to the less soluble free base, leading to precipitation.
Q2: What is the best solvent to prepare a stock solution of my this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of Akt kinase inhibitor hydrochlorides.[1][2] Most of these compounds exhibit good solubility in DMSO. For example, MK-2206 dihydrochloride is soluble up to 50 mM in DMSO.[3][4] It is crucial to use anhydrous DMSO, as moisture can affect the stability and solubility of the compound.[1]
Q3: Can I use ethanol or methanol to dissolve my inhibitor?
A3: While some inhibitors may have limited solubility in alcohols like ethanol or methanol, DMSO is generally a more effective solvent for achieving high-concentration stock solutions.[5] If you must use an alcohol, it is advisable to perform a small-scale solubility test first. Keep in mind that alcohols can have effects on cellular systems, so the final concentration in your assay should be carefully controlled and vehicle controls are essential.[5]
Q4: My inhibitor precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the inhibitor is soluble in the DMSO stock but not in the final aqueous solution at the desired concentration. To troubleshoot this, you can:
-
Decrease the final concentration: The simplest solution is to lower the final concentration of the inhibitor in your assay.
-
Increase the DMSO concentration: Most cell-based assays can tolerate a final DMSO concentration of up to 0.5% without significant toxicity.[6] Increasing the final DMSO concentration may help keep the inhibitor in solution.
-
Use a co-solvent: Incorporating a pharmaceutically acceptable co-solvent in your final dilution can improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent immediate precipitation.[6]
-
Gentle warming and sonication: Warming the solution to 37°C and brief sonication can help redissolve precipitates.[2] However, always check the compound's stability at elevated temperatures.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy or precipitated solution after adding inhibitor to aqueous buffer. | The inhibitor's solubility limit has been exceeded in the final buffer. The pH of the buffer may be too high, causing the conversion of the hydrochloride salt to the less soluble free base. | - Lower the final concentration of the inhibitor. - Decrease the pH of the buffer (if compatible with your experimental system). A lower pH will favor the more soluble protonated form of the inhibitor.[7] - Add a co-solvent such as PEG400 or propylene glycol to the final solution.[6] - Prepare a fresh dilution and use gentle warming (37°C) and sonication to aid dissolution.[2] |
| Inconsistent experimental results between batches of dissolved inhibitor. | The inhibitor may not be fully dissolved, leading to inaccurate concentrations. The stock solution may have degraded over time. The inhibitor may have precipitated out of solution during storage or after dilution. | - Visually inspect your stock solution for any precipitate before each use. If present, try to redissolve by warming and vortexing. - Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][6] - After diluting into your final assay medium, ensure the solution is clear before adding it to your cells or reaction. |
| Difficulty dissolving the inhibitor even in DMSO. | The compound may have low intrinsic solubility or may be in a less soluble crystalline form. The DMSO may have absorbed moisture, reducing its solvating power. | - Use fresh, anhydrous DMSO.[1] - Try gentle warming (up to 60°C for short periods) and sonication to aid dissolution in DMSO.[2] - If the problem persists, contact the supplier for specific solubility information for that lot number. |
Quantitative Solubility Data
The solubility of Akt kinase inhibitor hydrochlorides can vary significantly depending on the specific molecule, the solvent, and the temperature. The following table provides a summary of available solubility data for some common Akt inhibitors.
| Inhibitor | Salt Form | Solvent | Solubility | Reference(s) |
| MK-2206 | Dihydrochloride | DMSO | ~24 mg/mL (50 mM) | [4] |
| Capivasertib (AZD5363) | Not specified | Aqueous | Freely soluble | [8] |
| Ipatasertib (GDC-0068) | Hydrochloride | Not specified | Data not readily available in public domain |
Note: "Freely soluble" is a qualitative description and the exact quantitative solubility may vary. It is always recommended to perform your own solubility tests for the specific batch of the compound you are using.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of an this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Brief sonication can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[2][6]
Protocol 2: Improving Aqueous Solubility using a Co-solvent System
This protocol provides a general method for improving the solubility of an this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Co-solvent (e.g., Polyethylene glycol 400 (PEG400), Propylene glycol (PG))
-
Sterile tubes
Procedure:
-
Determine the desired final concentration of the inhibitor and the maximum tolerable concentration of the co-solvent and DMSO in your experiment.
-
Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 5%, 10%, 20% PEG400 in PBS).
-
In a sterile tube, add the required volume of the inhibitor's DMSO stock solution.
-
To the DMSO stock, add the co-solvent/buffer solution in a stepwise manner while vortexing gently.
-
Observe the solution for any signs of precipitation.
-
If the solution remains clear, it can be used for the experiment. Always include a vehicle control containing the same concentration of DMSO and co-solvent in your experiment.
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of intervention for Akt kinase inhibitors.
Experimental Workflow for Improving Solubility
Caption: A logical workflow for dissolving and troubleshooting this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MK 2206 dihydrochloride | Akt (Protein Kinase B) Inhibitors: R&D Systems [rndsystems.com]
- 4. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Capivasertib | C21H25ClN6O2 | CID 25227436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Akt Inhibitor Concentration for Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the use of Akt inhibitors in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Akt signaling pathway and why is it a target in cancer research?
The Akt pathway, also known as the PI3K/Akt pathway, is a critical signaling cascade that plays a central role in regulating fundamental cellular processes.[1][2] These processes include cell survival, growth, proliferation, metabolism, and angiogenesis.[1][2] Akt promotes cell survival by inhibiting pro-apoptotic proteins (proteins that cause programmed cell death) like Bad.[1] In many human cancers, this pathway is one of the most frequently deregulated, leading to uncontrolled cell growth and resistance to cancer therapies.[1][2][3][4] The overexpression or mutation of components in this pathway, such as activating mutations in PI3K or loss of the tumor suppressor PTEN, results in the constitutive activation of Akt, making it an attractive target for anticancer drug development.[1][2][5]
Q2: What are the main types of Akt inhibitors?
Akt inhibitors can be broadly categorized based on their mechanism of action. The primary types include:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket in the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. A key challenge for these inhibitors is achieving selectivity against other closely related kinases in the AGC kinase family.[1]
-
Allosteric Inhibitors: These inhibitors bind to a site on the Akt protein distinct from the ATP-binding pocket, known as an allosteric site. This binding induces a conformational change that prevents Akt from localizing to the cell membrane, a crucial step for its activation.[2][6] MK-2206 is a well-known example of an allosteric inhibitor.[2][7]
-
Substrate-Competitive Inhibitors: These agents are designed to compete with the natural substrates of Akt, thereby blocking downstream signaling.
Q3: What is a cell viability assay and how does it work?
A cell viability assay is a laboratory method used to measure the proportion of live, healthy cells in a population. These assays often measure metabolic activity, as metabolically active cells are considered viable.[8][9] Common colorimetric assays include:
-
MTT Assay: This assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[8] The amount of purple formazan produced is directly proportional to the number of viable cells.[10]
-
MTS/XTT Assays: These are similar to the MTT assay but use different tetrazolium salts (MTS or XTT) that are converted into a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[9][10]
-
Resazurin (alamarBlue) Assay: This assay uses a blue, cell-permeable dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The intensity of the fluorescence is proportional to the number of viable cells.[10][11]
Q4: What is an IC50 value and how is it determined?
The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (e.g., an inhibitor) is needed to inhibit a given biological process by 50%.[12] In the context of cell viability, the IC50 is the concentration of the Akt inhibitor that reduces the viable cell population by 50% compared to an untreated control.[7][12] It is a common metric for drug potency. To determine the IC50, a dose-response experiment is performed where cells are treated with a range of inhibitor concentrations.[13] Cell viability is measured for each concentration, and the data are plotted with concentration on the x-axis and cell viability on the y-axis. A non-linear regression is then used to fit a sigmoidal curve to the data, from which the IC50 value is calculated.[13]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Akt inhibitor KP372-1 inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. assayquant.com [assayquant.com]
- 7. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Managing Hygroscopic Properties of Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the hygroscopic properties of kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving hygroscopic kinase inhibitors.
Issue 1: Inaccurate or Inconsistent Weighing of Kinase Inhibitor Powder
Q: My kinase inhibitor powder is difficult to weigh accurately, and the weight seems to fluctuate. What could be the cause and how can I resolve this?
A: This is a classic sign of a hygroscopic compound absorbing moisture from the atmosphere. The continuous uptake of water leads to a constantly changing mass.
Troubleshooting Steps:
-
Minimize Exposure: Handle the powder in a low-humidity environment, such as a glove box or a room with a dehumidifier. If these are unavailable, work quickly and minimize the time the container is open.[1]
-
Use Appropriate Containers: Store the kinase inhibitor in an airtight container with a desiccant. Ensure the container is sealed tightly immediately after use.[1]
-
Equilibration: Before weighing, allow the container to come to the ambient temperature of the weighing area to prevent condensation on the cold powder upon opening.
-
Weighing Technique: Use a weighing boat with a lid if possible. Tare the balance with the lidded boat, add the powder quickly, and immediately close the lid before recording the weight.
Issue 2: Poor or Altered Dissolution of the Kinase Inhibitor
Q: I'm observing incomplete or slower-than-expected dissolution of my kinase inhibitor. Could this be related to its hygroscopic nature?
A: Yes, moisture absorption can lead to the formation of clumps or a hardened cake, which reduces the effective surface area of the powder and hinders dissolution.[2] It can also potentially lead to changes in the solid-state form (polymorph) of the inhibitor to a less soluble one.
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect the powder for any signs of clumping, caking, or a change in appearance.
-
Gentle De-aggregation: If clumping is observed, you can try to gently break up the aggregates with a dry spatula before weighing and dissolution.[1] Be aware that this may not fully restore the original dissolution properties.[1]
-
Fresh Aliquot: If dissolution issues persist, it is best to use a fresh, unopened vial of the kinase inhibitor.
-
Solubility Assessment: If you suspect a change in the solid-state form, a re-characterization of its solubility profile may be necessary.
Issue 3: Suspected Degradation or Instability of the Kinase Inhibitor
Q: I am concerned that my hygroscopic kinase inhibitor may be degrading over time. What are the signs, and how can I mitigate this?
A: Moisture can act as a plasticizer and facilitate chemical degradation, such as hydrolysis, leading to a loss of potency and the formation of impurities.[2][3]
Troubleshooting Steps:
-
Proper Storage: Strict adherence to recommended storage conditions (temperature and humidity) is crucial. Store in a desiccator or a controlled humidity cabinet.
-
Stability-Indicating Assays: Use analytical techniques like HPLC to assess the purity of the kinase inhibitor and check for the presence of degradation products.
-
ICH Guidelines: For formal stability studies, refer to the ICH Q1A(R2) guidelines for appropriate testing conditions and frequencies.[4][5][6][7]
-
Formulation Strategies: For long-term stability, consider formulation strategies such as film coating or co-processing with hydrophobic excipients to create a moisture barrier.[8]
Frequently Asked Questions (FAQs)
Q1: What does it mean if a kinase inhibitor is hygroscopic?
A1: A hygroscopic kinase inhibitor is a compound that readily attracts and absorbs moisture from the surrounding environment.[3] This can lead to changes in its physical and chemical properties.[3]
Q2: How can I determine if my kinase inhibitor is hygroscopic?
A2: The most common method is Dynamic Vapor Sorption (DVS). This technique measures the change in mass of the compound as it is exposed to varying levels of relative humidity (RH).[9][10] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain at 25°C and 80% RH.[11][12]
Q3: What are the potential consequences of moisture absorption on my experiments?
A3: Moisture absorption can lead to:
-
Inaccurate Weighing: A constantly changing mass makes it difficult to obtain an accurate weight.[1]
-
Altered Physical Properties: Caking, clumping, and reduced flowability of the powder.[2]
-
Changes in Dissolution: Slower or incomplete dissolution due to a reduced surface area or changes in the solid-state form.[2]
-
Chemical Degradation: Hydrolysis or other degradation pathways can be accelerated, leading to a loss of potency.[2][3]
-
Changes in Solid-State Form: The crystalline structure of the kinase inhibitor can change (polymorphic transformation), potentially affecting its solubility, stability, and bioavailability.[8]
Q4: How does moisture-induced conformational change affect kinase inhibitor activity?
A4: The three-dimensional conformation of a kinase inhibitor is critical for its binding to the ATP pocket of the target kinase.[13] Moisture can act as a plasticizer, potentially allowing for conformational changes in the solid state. If the inhibitor adopts a less optimal conformation for binding upon dissolution, its efficacy could be reduced.
Q5: What are the best laboratory practices for handling a hygroscopic kinase inhibitor?
A5:
-
Storage: Keep the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent or in a controlled low-humidity environment.[1]
-
Handling: Minimize the time the container is open to the atmosphere. Use a glove box with an inert atmosphere for highly sensitive compounds.[14]
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh the compound quickly.
-
Documentation: Keep a record of when the container was opened and the general laboratory environment (if not controlled).
Q6: Can I dry my kinase inhibitor if it has absorbed moisture?
A6: It may be possible to dry a hygroscopic compound by gentle heating under vacuum, but this should be done with extreme caution.[1] Excessive heat can cause degradation or polymorphic changes. It is crucial to know the thermal stability of your specific kinase inhibitor before attempting to dry it. Using a fresh, properly stored sample is generally the safer option.
Data Presentation
Table 1: European Pharmacopoeia Classification of Hygroscopicity
This table provides a standardized classification for the hygroscopic nature of a substance.[11][12]
| Hygroscopicity Class | Weight Gain (at 25°C and 80% RH) |
| Non-hygroscopic | ≤ 0.12% |
| Slightly hygroscopic | > 0.12% and < 2.0% |
| Moderately hygroscopic | ≥ 2.0% and < 15.0% |
| Very hygroscopic | ≥ 15.0% |
Table 2: Impact of Moisture on Kinase Inhibitor Properties and Recommended Actions
| Issue | Potential Impact on Kinase Inhibitor | Recommended Analytical Characterization | Mitigation Strategy |
| Physical Instability | Caking, clumping, reduced flowability | Visual inspection, particle size analysis | Store in low humidity, use of glidants in formulation |
| Altered Dissolution | Slower dissolution rate, incomplete dissolution | Dissolution testing (USP apparatus) | Use fresh sample, gentle de-aggregation |
| Solid-State Transformation | Change in crystalline form (polymorphism), conversion to a hydrate | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Strict humidity control during storage and handling |
| Chemical Degradation | Hydrolysis, formation of impurities, loss of potency | HPLC/UPLC for purity analysis, mass spectrometry for impurity identification | Proper storage, use of protective packaging, formulation with moisture scavengers |
Experimental Protocols
Protocol 1: Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantify the moisture sorption and desorption characteristics of a kinase inhibitor.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the kinase inhibitor powder into a DVS sample pan.[15] Ensure the powder is evenly distributed. The sample may need to be pre-dried in the DVS instrument under a flow of dry nitrogen to establish a baseline dry mass.[15]
-
Instrument Setup:
-
Equilibration: At each RH step, the sample mass is continuously monitored until it reaches equilibrium. Equilibrium is typically defined as a change in mass over time ( dm/dt ) of less than a specified value (e.g., 0.002% per minute).[17]
-
Data Analysis:
-
Plot the percentage change in mass against the target RH to generate a sorption-desorption isotherm.
-
The shape of the isotherm provides information about the mechanism of water uptake.
-
The total weight gain at a specific RH (e.g., 80%) can be used to classify the hygroscopicity according to the European Pharmacopoeia (see Table 1).[11]
-
Protocol 2: Detection of Solid-State Changes using X-ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form of the kinase inhibitor and detect any moisture-induced phase transitions.
Methodology:
-
Sample Preparation:
-
For a baseline measurement, prepare a sample of the dry kinase inhibitor. This should be done in a low-humidity environment.
-
Gently grind the powder using a mortar and pestle to ensure a random orientation of the crystals.[18][19]
-
Pack the powder into a sample holder, ensuring a flat, level surface.[15][19]
-
For hygroscopic samples, use an airtight or controlled-humidity sample holder to prevent moisture absorption during the measurement.[2]
-
-
Instrument Setup:
-
Data Acquisition: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at different angles.
-
Data Analysis:
-
The resulting XRPD pattern is a "fingerprint" of the crystalline structure.[20]
-
Compare the XRPD pattern of a sample exposed to humidity with the pattern of the dry reference material.
-
The appearance of new peaks or the disappearance of existing peaks indicates a change in the crystalline form (e.g., conversion to a different polymorph or the formation of a hydrate). A broad, featureless "halo" indicates the presence of amorphous content.[21]
-
Visualizations
Caption: Impact of hygroscopicity on kinase inhibitor efficacy.
Caption: Workflow for assessing and managing a new kinase inhibitor.
Caption: Troubleshooting flowchart for hygroscopic kinase inhibitors.
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinases in motion: impact of protein and small molecule interactions on kinase conformations [elifesciences.org]
- 4. snscourseware.org [snscourseware.org]
- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Kinase Activity: Probing conformational dynamics to understand kinase inhibition | eLife [elifesciences.org]
- 10. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Preparing Xrd Samples: A Comprehensive Guide - Kintek Solution [kindle-tech.com]
- 16. microbiozindia.com [microbiozindia.com]
- 17. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 19. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 20. researchgate.net [researchgate.net]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Akt Inhibitor Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Akt inhibitor stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when using Akt inhibitor stock solutions.
Problem 1: Reduced or No Inhibitor Activity in Cellular Assays
You observe that your Akt inhibitor is not producing the expected downstream effects, such as a decrease in phosphorylated Akt (pAkt) or inhibition of cell proliferation.
Potential Causes and Solutions:
| Potential Cause | How to Investigate | Solution |
| Inhibitor Degradation | - Assess stock solution integrity via HPLC.[1][2][3] - Perform a dose-response experiment to see if a higher concentration is effective. | - Prepare a fresh stock solution from a new vial of powder. - Re-evaluate storage conditions. |
| Incorrect Stock Concentration | - Verify initial calculations for preparing the stock solution. - If possible, confirm the concentration using spectrophotometry or HPLC with a standard curve. | - Prepare a new stock solution with careful attention to weighing and volume measurements. |
| Suboptimal Assay Conditions | - Review the experimental protocol for appropriate cell density, treatment duration, and serum conditions. - Ensure the final DMSO concentration is not affecting cell viability or inhibitor activity. | - Optimize assay parameters, including incubation time and inhibitor concentration. - Include a DMSO vehicle control to account for solvent effects.[4][5][6] |
| Cell Line Resistance | - Confirm that the cell line used is sensitive to Akt inhibition. - Check for mutations in the PI3K/Akt pathway that may confer resistance. | - Use a positive control inhibitor known to be effective in your cell line. - Consider using a different cell line with a known sensitive background. |
Troubleshooting Workflow for Inactive Inhibitor
Caption: A decision tree to troubleshoot inactive Akt inhibitor stock solutions.
Problem 2: Precipitation of the Inhibitor in Stock or Working Solutions
You notice solid particles or cloudiness in your DMSO stock solution upon thawing or in your aqueous working solution after dilution.
Potential Causes and Solutions:
| Potential Cause | How to Investigate | Solution |
| Poor Solubility | - Check the manufacturer's data sheet for solubility information. - The inhibitor may have limited solubility in the chosen solvent or at the desired concentration. | - Gently warm the solution to 37°C and vortex to aid dissolution. - Consider using a different solvent if recommended by the manufacturer. - Prepare a less concentrated stock solution. |
| Precipitation upon Dilution | - This is common when diluting a DMSO stock into an aqueous buffer. | - Dilute the DMSO stock solution in a stepwise manner into your final buffer. - Ensure the final DMSO concentration in the working solution is low (typically <0.5%) to maintain solubility and minimize toxicity.[4][5] |
| Freeze-Thaw Cycles | - Repeated freezing and thawing can cause some compounds to come out of solution. | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Problem 3: Color Change of the Stock Solution
Your typically colorless or pale-colored stock solution has developed a yellow or brownish tint.
Potential Causes and Solutions:
| Potential Cause | How to Investigate | Solution |
| Oxidation or Hydrolysis | - Exposure to air (oxygen) or moisture can lead to chemical degradation, which may result in a color change. | - Use anhydrous DMSO and store stock solutions under an inert gas like argon or nitrogen if the compound is particularly sensitive. - Ensure vials are tightly sealed. |
| Photodegradation | - Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[7] | - Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect from light. - Minimize exposure to light during handling. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing Akt inhibitor stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving Akt inhibitors due to its high solubilizing capacity for a wide range of small molecules.[4][5] However, always consult the manufacturer's datasheet for the recommended solvent for a specific inhibitor. For some in vivo applications, alternative solvents or formulation vehicles may be necessary.
Q2: What are the recommended storage conditions for Akt inhibitor stock solutions?
A2: For short-term storage (up to one month), it is generally recommended to store aliquoted stock solutions at -20°C. For long-term storage (up to six months or longer), -80°C is preferable.[8][9] Always refer to the product-specific Certificate of Analysis (COA) for detailed stability information.
Summary of Recommended Storage Conditions
| Storage Condition | Solid Compound | Stock Solution in DMSO |
| Short-Term (1-4 weeks) | 4°C or -20°C | -20°C |
| Long-Term (>1 month) | -20°C | -80°C |
Q3: How many times can I freeze and thaw my Akt inhibitor stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to inhibitor degradation and precipitation.[8][9] The best practice is to aliquot the stock solution into single-use volumes immediately after preparation. If repeated use from a single vial is unavoidable, the number of freeze-thaw cycles should be kept to a minimum (ideally no more than 3-5 times).
Q4: My Akt inhibitor was shipped at room temperature, but the vial says to store it at -20°C. Is it still okay to use?
A4: Yes, in most cases, this is acceptable. Small molecules are often stable as a dry powder for the duration of shipping at ambient temperatures. Upon receipt, you should store the vial at the recommended temperature (-20°C or -80°C) for long-term stability.
Q5: How can I check the activity of my Akt inhibitor?
A5: The activity of an Akt inhibitor can be assessed using several methods:
-
Western Blotting: This is a common method to measure the phosphorylation status of Akt (e.g., at Ser473 or Thr308) and its downstream targets (e.g., GSK3β, PRAS40). A potent inhibitor will lead to a dose-dependent decrease in the phosphorylation of these proteins.[10][11]
-
In Vitro Kinase Assay: This biochemical assay directly measures the ability of the inhibitor to block the enzymatic activity of purified Akt protein.[12][13][14][15][16][17]
-
Cell Viability/Proliferation Assays: In cancer cell lines dependent on the PI3K/Akt pathway, an active inhibitor will reduce cell viability and proliferation.
Experimental Protocols
Protocol 1: Western Blot for pAkt (Ser473) Inhibition
This protocol outlines the steps to assess the inhibition of Akt phosphorylation at Ser473 in a cell-based assay.
Experimental Workflow for Western Blot Analysis
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. moravek.com [moravek.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Semantic Scholar [semanticscholar.org]
- 6. bmrat.org [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 13. 2.3. In vitro kinase assay [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Technical Support Center: Cell Line-Specific Responses to Akt Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell line-specific responses to Akt inhibition.
Frequently Asked Questions (FAQs)
Q1: Why do different cell lines exhibit varying sensitivity to the same Akt inhibitor?
A1: Cell line-specific responses to Akt inhibition are multifactorial and can be attributed to:
-
Genetic Background: The presence of mutations in key signaling molecules can significantly alter sensitivity. For instance, cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN often show increased dependence on the PI3K/Akt pathway for survival and proliferation, potentially rendering them more sensitive to Akt inhibitors.[1][2][3]
-
Feedback Loops: Inhibition of Akt can trigger feedback mechanisms that reactivate the pathway or activate alternative survival pathways.[4][5][6][7] For example, mTORC1/S6K1, downstream of Akt, can mediate a negative feedback loop that inhibits PI3K activity.[5][6] Inhibition of this loop can lead to the reactivation of PI3K and Akt.
-
Akt Isoform Expression: The three Akt isoforms (Akt1, Akt2, and Akt3) have distinct and sometimes opposing roles in cellular processes like proliferation, migration, and metabolism.[8] The relative expression levels of these isoforms can vary between cell lines, influencing the overall response to an inhibitor.[9]
-
Compensatory Signaling Pathways: Cells can adapt to Akt inhibition by upregulating other pro-survival signaling pathways, such as the MAPK/ERK pathway.[6]
Q2: What are the potential reasons for inconsistent IC50 values for an Akt inhibitor in the same cell line across different experiments?
A2: Variability in IC50 values is a common issue and can arise from several factors:[10][11]
-
Experimental Conditions: Differences in cell culture conditions such as media formulation, serum percentage, and cell density can impact inhibitor efficacy.[10]
-
Assay Methodology: The type of viability assay used (e.g., MTT, resazurin, CellTiter-Glo) and the incubation time with the inhibitor can yield different IC50 values.[12][13][14]
-
Compound Purity and Stability: The purity of the inhibitor and its stability in solution can affect its activity.[10]
-
Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage number, potentially altering their response to drugs. It is crucial to use authenticated, low-passage cells.[15]
Q3: How do feedback loops in the Akt signaling pathway contribute to drug resistance?
A3: Feedback loops are critical regulators of the Akt pathway and can contribute to resistance to Akt inhibitors.[4][5][6] A key example is the negative feedback loop from mTORC1/S6K1 to the insulin receptor substrate 1 (IRS-1).[4] When Akt is inhibited, this feedback is relieved, leading to increased IRS-1 signaling and reactivation of the PI3K/Akt pathway, thereby diminishing the inhibitor's effect.[5][6]
Troubleshooting Guides
Western Blot Analysis of Akt Pathway Inhibition
Issue 1: Weak or No Signal for Phospho-Akt (p-Akt)
-
Possible Cause: Insufficient induction of Akt phosphorylation.
-
Solution: Ensure cells are properly stimulated. For many cell lines, serum starvation followed by stimulation with a growth factor like insulin or IGF-1 can strongly induce Akt phosphorylation.[16]
-
-
Possible Cause: Protein degradation.
-
Possible Cause: Incorrect antibody or blocking buffer.
-
Solution: Use a validated phospho-specific antibody. When probing for phosphoproteins, block the membrane with 5% BSA in TBST, as milk contains phosphoproteins (casein) that can cause high background.[16]
-
-
Possible Cause: Low protein expression.
-
Solution: Increase the amount of protein loaded onto the gel. For phosphorylated targets, loading up to 100 µg of total protein may be necessary.[17]
-
Issue 2: Multiple or Non-Specific Bands
-
Possible Cause: Non-specific antibody binding.
-
Possible Cause: Protein isoforms or post-translational modifications.
-
Solution: Different Akt isoforms or other post-translational modifications can lead to bands at slightly different molecular weights.[17] Consult resources like UniProt to check for known isoforms.
-
-
Possible Cause: Protein degradation.
Issue 3: Increase in Both Total Akt and Phospho-Akt Signal
-
Possible Cause: The treatment may be inducing cell survival and proliferation signals that lead to the stabilization and increased expression of total Akt protein.[20]
-
Solution: Quantify the band intensities and calculate the ratio of phospho-Akt to total Akt to determine the relative activation state of the pathway. Always normalize to a loading control like GAPDH or β-actin.[20] It is also recommended to analyze the phosphorylation of downstream Akt targets like GSK3β or S6 ribosomal protein as a measure of Akt activity.[20]
-
Cell Viability Assays
Issue 1: High Variability Between Replicates
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between plating each replicate to maintain uniformity.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media.
-
Issue 2: Discrepancy Between Viability Assay Results and Western Blot Data
-
Possible Cause: Timing of the assays.
-
Solution: Inhibition of Akt signaling (seen by Western blot) may precede a decrease in cell viability. Perform a time-course experiment to determine the optimal endpoint for both assays.
-
-
Possible Cause: The inhibitor may be cytostatic rather than cytotoxic.
-
Solution: A decrease in p-Akt may lead to growth arrest without inducing cell death. Consider using assays that differentiate between cytostatic and cytotoxic effects, such as a colony formation assay.[1]
-
Data Presentation
Table 1: Comparative IC50 Values of Akt Inhibitors in Different Cancer Cell Lines
| Cell Line | Cancer Type | Akt Pathway Status | Inhibitor | IC50 (µM) | Reference |
| U87 | Glioblastoma | PTEN null | KP-1 | ~0.25 | [1] |
| U251 | Glioblastoma | PTEN mutant | KP-1 | ~0.5 | [1] |
| LNCaP | Prostate Cancer | PTEN null | Ipatasertib | Varies | [9] |
| HCT116 | Colorectal Cancer | PIK3CA mutant | Akti-1/2 | Subtherapeutic doses used | [21] |
| MCF7 | Breast Cancer | PIK3CA mutant | Akti-1/2 | Subtherapeutic doses used | [21] |
| C33A | Cervical Cancer | N/A | SC-66 | ~1 µg/ml | [22] |
| C33A | Cervical Cancer | N/A | MK-2206 | ~15 µM | [22] |
Note: IC50 values are highly context-dependent and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of Akt Pathway Proteins
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[15] For phospho-antibodies, BSA is recommended.[16]
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt Ser473, anti-p-Akt Thr308, anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-β-actin) overnight at 4°C with gentle agitation.[15][24]
-
Wash the membrane three times with TBST for 10 minutes each.[15]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[25]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of the Akt inhibitor for the desired time period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified Akt signaling pathway with key activation and feedback loops.
Caption: Standard experimental workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. bosterbio.com [bosterbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Validate User [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inhibition of AKT Enhances the Sensitivity of NSCLC Cells to Metformin | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
A Comparative Guide to Akt1/Akt2 Selective vs. Pan-Akt Inhibitors for Researchers
The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt signaling pathway, a cascade crucial for regulating cell survival, proliferation, growth, and metabolism.[1] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2] The Akt family consists of three highly homologous isoforms: Akt1, Akt2, and Akt3. While they share some overlapping functions, distinct roles for each isoform are increasingly recognized. This has led to the development of two major classes of inhibitors: pan-Akt inhibitors that target all three isoforms, and isoform-selective inhibitors designed to target specific members, primarily Akt1 or Akt2.
This guide provides an objective comparison between Akt1/Akt2 selective and pan-Akt inhibitors, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying biological and experimental processes.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 acts as a docking site on the plasma membrane for proteins with pleckstrin-homology (PH) domains, including Akt and its upstream activator PDK1.[1] Full activation of Akt requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2.[1][3] Once activated, Akt translocates to the cytoplasm and nucleus, where it phosphorylates a multitude of downstream substrates to orchestrate various cellular responses.[6]
Figure 1: Simplified PI3K/Akt Signaling Pathway.
Pan-Akt Inhibitors: Broad-Spectrum Targeting
Pan-Akt inhibitors are designed to bind to and inhibit all three Akt isoforms. The majority of these compounds in clinical development are ATP-competitive, meaning they bind to the kinase domain's ATP pocket, preventing the phosphorylation of downstream substrates.[7][8]
Advantages:
-
Broad Applicability: By targeting all isoforms, these inhibitors can be effective in a wide range of tumors where the PI3K/Akt pathway is hyperactivated, regardless of which specific isoform is driving the malignancy.
-
Potent Pathway Inhibition: Simultaneous inhibition of Akt1, Akt2, and Akt3 can lead to a robust shutdown of the entire Akt signaling network.
Disadvantages:
-
On-Target Toxicities: The non-selective nature of pan-Akt inhibitors can lead to significant side effects. Inhibition of Akt2, which plays a critical role in glucose metabolism, is frequently associated with hyperglycemia and skin rash.[9][10] These toxicities can be dose-limiting, potentially reducing the therapeutic window.[11][12]
-
Off-Target Effects: While designed to target Akt, some ATP-competitive inhibitors can show activity against other closely related kinases, particularly within the AGC kinase family (e.g., PKA, PKC), which can contribute to unintended side effects.[11][13]
Akt1/Akt2 Selective Inhibitors: A Precision Approach
The development of isoform-selective inhibitors aims to overcome the limitations of pan-Akt inhibition by targeting specific Akt isoforms implicated in cancer progression while sparing others that are crucial for normal physiological functions.
-
Akt1-Selective Inhibitors: Akt1 is primarily associated with cell survival and proliferation. Increased activation of Akt1 has been reported in breast and colorectal cancers.[14] Selectively inhibiting Akt1 could potentially block tumor growth with a reduced impact on glucose homeostasis.
-
Akt2-Selective Inhibitors: Akt2 is a key regulator of insulin signaling and glucose metabolism. While its inhibition is linked to hyperglycemia, Akt2 is also overexpressed in cancers like pancreatic cancer.[14] In such contexts, selective Akt2 inhibition might be beneficial, although managing metabolic side effects would be critical.
Advantages:
-
Improved Therapeutic Window: By sparing certain isoforms (e.g., sparing Akt2 to avoid hyperglycemia), selective inhibitors may have a better safety profile and allow for higher, more effective dosing.[10][12]
-
Targeted Efficacy: In tumors where a specific isoform is the primary driver, a selective inhibitor could offer more precise and potent anti-tumor activity.
Disadvantages:
-
Potential for Compensation: The high homology among Akt isoforms means that selective inhibition of one may lead to compensatory activation of the others, potentially reducing the overall efficacy.[15]
-
Context-Dependent Efficacy: The effectiveness of a selective inhibitor is highly dependent on the specific cancer type and the relative importance of each Akt isoform in that context.
Quantitative Data Comparison
The following table summarizes the inhibitory potency (IC50 or Ki values) of representative pan-Akt and isoform-selective inhibitors. Lower values indicate higher potency.
| Inhibitor | Type | Target(s) | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Selectivity Notes | Reference(s) |
| Capivasertib (AZD5363) | Pan-Akt, ATP-Competitive | Akt1/2/3 | 3 | 7 | 7 | Potent pan-Akt inhibitor. | [7] |
| Ipatasertib (GDC-0068) | Pan-Akt, ATP-Competitive | Akt1/2/3 | 5 | 18 | 8 | Potent pan-Akt inhibitor with good oral bioavailability. | [8] |
| MK-2206 | Pan-Akt, Allosteric | Akt1/2/3 | 8 | 12 | 65 | Highly selective allosteric inhibitor of all three isoforms. | [16] |
| A-443654 | Pan-Akt, ATP-Competitive | Akt1/2/3 | 0.16 (Ki) | - | - | Potent against all three isoforms within cells; >40-fold selective for Akt over PKA. | [11] |
| BAY 1125976 | Akt1/2 Selective, Allosteric | Akt1/2 | 5.2 | 18 | 427 | Highly selective for Akt1/2 over Akt3. | [16] |
| CCT128930 | Akt2 Selective, ATP-Competitive | Akt2 | - | 6 | - | ~28-fold more selective for Akt2 over PKA. | [16] |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is collated from multiple sources for comparison.
Experimental Workflows and Protocols
Evaluating and comparing Akt inhibitors requires a multi-faceted approach, combining biochemical assays to determine direct enzyme inhibition with cell-based assays to assess pathway modulation and cellular outcomes.
Figure 2: General experimental workflow for comparing Akt inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified Akt isoform.
Materials:
-
Purified, active Akt1, Akt2, or Akt3 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP solution.
-
Peptide substrate (e.g., Crosstide).
-
Test inhibitor compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white plates.
Procedure:
-
Prepare Reagents: Serially dilute the test inhibitor in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Further dilute these into the kinase buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
1 µL of test inhibitor dilution (or DMSO for control).
-
2 µL of a mix containing the Akt enzyme and the peptide substrate in kinase buffer.
-
-
Initiate Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an "ADP-Glo™ Reagent" to deplete unused ATP, followed by a "Kinase Detection Reagent" to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[17]
Protocol 2: Western Blot for Downstream Pathway Inhibition
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in cultured cells.[18][19]
Materials:
-
Cancer cell line with an active Akt pathway.
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. The next day, treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.[11][19]
Protocol 3: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an inhibitor's IC50 for cell growth.[20]
Materials:
-
Adherent cancer cell line.
-
96-well clear flat-bottom plates.
-
Cell culture medium.
-
Test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) in a cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 10 minutes. Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of inhibitor concentration and fit to a dose-response curve to determine the IC50.[20]
Conclusion
The choice between a pan-Akt inhibitor and an isoform-selective inhibitor is a critical strategic decision in drug development. Pan-Akt inhibitors offer the advantage of broad pathway suppression but are often hampered by on-target toxicities, particularly metabolic disturbances linked to Akt2 inhibition.[9][15] Isoform-selective inhibitors present a more refined approach, with the potential to improve the therapeutic index by sparing key physiological functions.[10][14] However, their efficacy is contingent on the specific isoform dependency of the target cancer, and the potential for isoform compensation remains a challenge.[15] A thorough understanding of the underlying tumor biology, coupled with rigorous experimental evaluation using the methods described, is essential for guiding the selection and development of the most effective Akt-targeted therapies.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. dovepress.com [dovepress.com]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selectivity Studies and Free Energy Calculations of AKT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.qub.ac.uk [pure.qub.ac.uk]
- 15. What's the latest update on the ongoing clinical trials related to Akt-1? [synapse.patsnap.com]
- 16. selleckchem.com [selleckchem.com]
- 17. courses.edx.org [courses.edx.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Akt Kinase Inhibitors: Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including proliferation, survival, growth, and metabolism.[1] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of three prominent Akt inhibitors: Ipatasertib (GDC-0068), MK-2206, and Akti-1/2 (Akt Inhibitor VIII), focusing on their specificity and selectivity profiles to aid researchers in selecting the appropriate tool for their studies.
Introduction to Akt Inhibition
Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3, which possess both overlapping and distinct functions.[2] The development of Akt inhibitors has primarily focused on two main strategies: ATP-competitive inhibitors that target the active site of the kinase and allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, often leading to higher selectivity.[3][4] Understanding the isoform specificity and the broader kinase selectivity is crucial for interpreting experimental results and predicting potential off-target effects.
Comparative Selectivity and Potency
The following tables summarize the inhibitory potency (IC50) of Ipatasertib (GDC-0068), MK-2206, and Akti-1/2 against the three Akt isoforms, as well as their selectivity against a panel of other kinases.
Table 1: Potency Against Akt Isoforms
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 | 18 | 8 | [5] |
| MK-2206 | Allosteric | 8 | 12 | 65 | [6] |
| Akti-1/2 (Inhibitor VIII) | Allosteric | 58 | 210 | 2119 | [7] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinases with Significant Inhibition (>50% at 1µM or specified IC50) | Notes | Reference |
| Ipatasertib (GDC-0068) | PRKG1α (IC50: 98 nM), PRKG1β (IC50: 69 nM), p70S6K (IC50: 860 nM) | Tested against a panel of 230 kinases.[5] Shows over 600-fold selectivity for Akt1 over PKA.[5][8] | [5] |
| MK-2206 | None reported | Stated to have no inhibitory activity against 250 other protein kinases.[6] | [6] |
| Akti-1/2 (Inhibitor VIII) | CamKI (78% inhibition at 1 µM) | Assayed against a panel of 70 kinases.[2] | [2] |
Signaling Pathway and Experimental Workflow
To understand the context of Akt inhibition, it is essential to visualize its position in the PI3K/Akt signaling pathway and the general workflow for assessing inhibitor activity.
Caption: The PI3K/Akt Signaling Pathway.
The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
In Vitro Akt Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the in vitro potency of an Akt inhibitor. Specific details may vary based on the detection method used (e.g., ELISA-based, fluorescence-based, or luminescence-based).
1. Reagent Preparation:
- Kinase Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.
- Recombinant Akt: Purified, active recombinant Akt1, Akt2, or Akt3 enzyme.
- Substrate: A specific substrate for Akt, which can be a protein (e.g., GSK-3α) or a synthetic peptide.
- ATP Solution: A stock solution of ATP at a specified concentration (often near the Km for Akt).
- Inhibitor Stock: The Akt inhibitor is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution, which is then serially diluted to the desired test concentrations.
2. Kinase Reaction:
- In a multi-well plate, the recombinant Akt enzyme is pre-incubated with varying concentrations of the inhibitor in the kinase buffer for a defined period (e.g., 10-30 minutes) at room temperature.
- The kinase reaction is initiated by the addition of the substrate and ATP mixture.
- The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).
3. Detection of Phosphorylation:
- The reaction is stopped, typically by the addition of a solution containing EDTA.
- The amount of phosphorylated substrate is quantified. The method of detection depends on the assay format:
- ELISA-based: A phosphospecific antibody that recognizes the phosphorylated substrate is used. The signal is typically generated by a secondary antibody conjugated to an enzyme (e.g., HRP) that acts on a chromogenic or chemiluminescent substrate.
- Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. This is a homogenous assay that correlates ADP production with kinase activity.[5]
- Fluorescence-based: A fluorescently labeled substrate is used, and phosphorylation is detected by a change in fluorescence polarization or intensity.
4. Data Analysis:
- The signal from each inhibitor concentration is compared to the control (no inhibitor) to calculate the percentage of inhibition.
- The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition).
Conclusion
The choice of an Akt inhibitor for research depends on the specific experimental goals.
-
Ipatasertib (GDC-0068) is a potent, ATP-competitive pan-Akt inhibitor with well-characterized off-target effects on a limited number of kinases. Its high potency makes it suitable for studies where strong inhibition of all three Akt isoforms is desired.
-
MK-2206 is a highly selective allosteric pan-Akt inhibitor with a slight preference for Akt1 and Akt2. Its allosteric mechanism may offer advantages in terms of selectivity and in overcoming certain resistance mechanisms. The claim of no significant inhibition of 250 other kinases suggests a very clean selectivity profile.
-
Akti-1/2 (Akt Inhibitor VIII) is an allosteric inhibitor with a strong preference for Akt1 and Akt2 over Akt3. This isoform selectivity makes it a valuable tool for dissecting the specific roles of Akt1 and Akt2 in cellular processes. Researchers should be aware of its potential off-target inhibition of CamKI.
This guide provides a starting point for comparing these widely used Akt inhibitors. It is recommended that researchers consult the primary literature for more detailed information and consider the specific context of their experimental system when selecting an inhibitor.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.jp [promega.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cusabio.com [cusabio.com]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Downstream Target Inhibition: mTOR and GSK3β
For researchers, scientists, and drug development professionals, accurately validating the inhibition of key downstream targets is paramount to successful research and development. This guide provides a comprehensive comparison of leading methods for validating the inhibition of two critical kinases: mammalian target of rapamycin (mTOR) and glycogen synthase kinase 3β (GSK3β).
This guide delves into the principles, performance, and protocols of established techniques, including Western Blotting, In-Cell Western (ICW) assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™, and Homogeneous Time Resolved Fluorescence (HTRF®) assays. Additionally, it explores alternative methods such as ELISA and radiometric assays, providing a well-rounded view for informed decision-making in your experimental design.
Signaling Pathway Overview
The mTOR and GSK3β signaling pathways are central to cellular processes like growth, proliferation, metabolism, and survival. Understanding their interplay is crucial for developing targeted therapeutics.
Caption: Simplified mTOR and GSK3β signaling pathways.
Comparison of Key Validation Methods
Choosing the right assay depends on various factors including the specific research question, required throughput, and available equipment. The following table summarizes the key characteristics of popular validation methods.
| Feature | Western Blot | In-Cell Western (ICW) | LanthaScreen™ TR-FRET | HTRF® |
| Principle | Size-based protein separation and antibody-based detection of phosphorylated targets. | In-situ immunofluorescence in a microplate format. | Measures the binding of a fluorescent tracer to a kinase or the phosphorylation of a substrate using TR-FRET. | Homogeneous TR-FRET assay detecting protein phosphorylation with two labeled antibodies. |
| Throughput | Low | Medium to High | High | High |
| Quantitative | Semi-quantitative | Quantitative | Quantitative | Quantitative |
| Sensitivity | Moderate | High | High | High |
| Multiplexing | Possible (stripping and re-probing or fluorescent antibodies) | Yes (using different fluorescent secondary antibodies) | Limited | Yes (with compatible donor/acceptor pairs) |
| Hands-on Time | High | Low | Low | Low |
| Cost | Moderate (reagents), Low (equipment) | Moderate (reagents and imager) | High (reagents and plate reader) | High (reagents and plate reader) |
| Z'-factor | Not applicable | Typically > 0.5 | Typically > 0.7[1] | Typically > 0.6[2] |
| Typical IC50 (mTOR) | Varies by inhibitor | Varies by inhibitor | 0.1 nM - 10 µM[][4] | Varies by inhibitor |
| Typical IC50 (GSK3β) | Varies by inhibitor | Varies by inhibitor | Varies by inhibitor | 10 nM - 20 µM[5][6][7] |
Experimental Workflow Overview
A typical workflow for validating inhibitor efficacy involves several key stages, from initial compound treatment to final data analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Machine Learning for Discovery of GSK3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Isoform Selectivity of Akt Inhibitors: A Comparative Guide
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in intracellular signaling cascades that govern essential cellular functions, including proliferation, survival, growth, and metabolism.[1][2][3] The Akt signaling pathway is frequently dysregulated in various diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3][4] Humans express three highly homologous isoforms of Akt: Akt1, Akt2, and Akt3. Emerging evidence indicates that these isoforms have distinct, and at times opposing, roles in both normal physiology and disease states, underscoring the critical need for isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects.[5][6]
This guide provides a comparative analysis of Akt inhibitors, with a specific focus on their isoform selectivity. We will delve into the supporting experimental data for various inhibitors and outline the methodologies used to determine their selectivity profiles.
The Akt Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate phosphoinositide 3-kinase (PI3K).[2][7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Akt is recruited to the plasma membrane through the binding of its pleckstrin homology (PH) domain to PIP3.[2] This leads to a conformational change that allows for its phosphorylation and full activation by phosphoinositide-dependent kinase 1 (PDK1) and the mTORC2 complex.[2] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating a wide array of cellular processes.[1][4]
Pan-Akt vs. Isoform-Selective Inhibitors
Akt inhibitors can be broadly categorized based on their selectivity for the three isoforms.
-
Pan-Akt Inhibitors: These compounds are designed to inhibit all three Akt isoforms. While advantageous for broadly suppressing Akt signaling, this lack of specificity can lead to dose-limiting toxicities due to the inhibition of isoforms that are critical for normal physiological functions, such as Akt2's role in glucose metabolism.[6][8]
-
Isoform-Selective Inhibitors: These inhibitors are developed to target one or two specific Akt isoforms. This approach offers the potential for a more refined therapeutic strategy, targeting the specific isoform driving the pathology while sparing the others, which could lead to an improved therapeutic window.[6][8] For instance, selective inhibition of Akt1, which is often linked to tumor growth, while sparing Akt2, could reduce metabolic side effects like hyperglycemia.[6][8]
It is important to note that even inhibitors classified as "pan-Akt" often exhibit some degree of isoform preference, which can be greater than 10-fold in some cases.[5][9] The term "hydrochloride" often seen in inhibitor names refers to the salt form used to improve solubility and stability, and does not inherently determine its selectivity.
Comparative Analysis of Akt Inhibitor Isoform Selectivity
The following table summarizes the isoform selectivity of several representative Akt inhibitors based on their half-maximal inhibitory concentration (IC50) values obtained from in vitro kinase assays. Lower IC50 values indicate greater potency.
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |
| Ipatasertib (GDC-0068) | Pan-Akt (ATP-competitive) | 5 | 21 | 6 | [9] |
| Afuresertib (GSK2110183) | Pan-Akt (ATP-competitive) | 0.08 | 2 | 2.6 | [5] |
| Uprosertib (GSK2141795) | Pan-Akt (ATP-competitive) | 180 | 38 | 330 | [5] |
| MK-2206 | Allosteric | 8 | 12 | 65 | [10] |
| ALM301 | Allosteric, Akt1/2 selective | 125 | 95 | >500 | [11] |
| A-674563 | ATP-competitive, Akt1 selective | 11 | 190 | 48 | [5][9] |
| CCT128930 | ATP-competitive, Akt2 selective | 608 | 6 | 652 | [5][9] |
| Borussertib | Covalent-allosteric | 0.2 | - | - | [8] |
Data compiled from multiple sources. The exact values may vary depending on the specific assay conditions.
Experimental Protocols for Determining Isoform Selectivity
The determination of an inhibitor's selectivity profile is a critical step in its development. Several robust methods are employed for this purpose.
In Vitro Kinase Assay
This is the most common method for determining the potency and selectivity of kinase inhibitors. The general workflow involves:
-
Enzyme and Substrate Preparation: Purified, full-length recombinant human Akt1, Akt2, and Akt3 enzymes are used. A specific peptide substrate (e.g., a GSK3α-derived peptide) is also prepared.
-
Inhibitor Incubation: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a reaction buffer.
-
Kinase Reaction Initiation: The reaction is started by adding ATP, often radiolabeled ([γ-33P]ATP).
-
Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by capturing the peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The inhibitor concentration that reduces enzyme activity by 50% (IC50) is calculated for each isoform.
Cellular Assays
To confirm that the biochemical selectivity translates to a cellular context, researchers use cell-based assays.
-
Western Blotting: This technique measures the phosphorylation of downstream Akt substrates. Cells are treated with the inhibitor, and cell lysates are analyzed by Western blot using antibodies specific for the phosphorylated forms of substrates like GSK3β or PRAS40. A selective inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.[6]
-
Cellular Thermal Shift Assay (CETSA): CETSA assesses the direct binding of an inhibitor to its target protein in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand. After treating cells with the inhibitor, they are heated to various temperatures. The amount of soluble (non-denatured) Akt isoform remaining at each temperature is then quantified, typically by Western blotting. A selective inhibitor will cause a thermal stabilization of its target isoform(s) but not others.[10]
Conclusion
The development of Akt inhibitors has evolved from pan-inhibitors to more sophisticated isoform-selective molecules. While the term "Akt inhibitor hydrochloride" refers to a salt formulation, the critical characteristic for researchers and clinicians is the inhibitor's selectivity profile across the Akt1, Akt2, and Akt3 isoforms. As demonstrated by the comparative data, even so-called pan-inhibitors can display significant isoform preferences. The pursuit of isoform-selective inhibitors, such as allosteric or covalent-allosteric modulators, is a promising strategy.[6][11] These next-generation inhibitors will not only serve as more precise therapeutic agents with potentially fewer side effects but also as invaluable chemical tools to dissect the complex and distinct biological roles of each Akt isoform in health and disease.[6][12]
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. cusabio.com [cusabio.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Covalent‐Allosteric Inhibitors to Achieve Akt Isoform‐Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. researchgate.net [researchgate.net]
The Synergistic Power of Combining Akt Inhibitors with Chemotherapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Akt inhibitors with traditional chemotherapy agents. Supported by experimental data, this document delves into the enhanced anti-cancer efficacy observed across various cancer types, offering insights into potential therapeutic strategies.
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers, contributing to tumor progression and resistance to chemotherapy. Targeting this pathway with specific inhibitors has emerged as a promising strategy to enhance the efficacy of conventional cytotoxic agents. This guide summarizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows.
Quantitative Analysis of Synergy
The following table summarizes the synergistic effects observed when combining various Akt inhibitors with chemotherapy agents across different cancer cell lines and in vivo models. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Akt Inhibitor | Chemotherapy Agent | Cancer Type | Cell Line(s) | Key Findings & Synergy Data |
| Ipatasertib | Paclitaxel | Triple-Negative Breast Cancer (TNBC) | Multiple | In the LOTUS phase II trial, the combination of ipatasertib and paclitaxel resulted in a median Progression-Free Survival (PFS) of 6.2 months compared to 4.9 months with paclitaxel alone in the intention-to-treat population. |
| MK-2206 | Gemcitabine | Pancreatic Cancer | Mia PaCa-2, Panc-1 | Combined administration of MK-2206 with gemcitabine enhanced the cytotoxic efficacy of gemcitabine. A low dose of MK-2206 (1 µM) was sufficient to inhibit Akt phosphorylation in combination with gemcitabine.[1][2] |
| Perifosine | Gemcitabine | Pancreatic Cancer | PANC-1, LPC028 | Perifosine demonstrated synergistic antiproliferative activity with gemcitabine in pancreatic cancer cells with high phospho-Akt expression. The combination was antagonistic in cells with low phospho-Akt levels.[3] |
| Triciribine | Gemcitabine | Pancreatic Cancer | MIA PaCa-2 | Triciribine synergistically enhanced the cytotoxic activity of gemcitabine, with a Combination Index (CI) at ED50 of 0.74 in a 1:500 ratio (gemcitabine:TCN).[4] |
| MK-2206 | Cisplatin | Lung Cancer | A549, H460 | The combination of 10 μM Cisplatin with 1 μΜ MK2206 decreased cell viability by approximately 50% in A549 lung cancer cells.[5] |
| AZD5363 | Doxorubicin | Ovarian & Endometrial Cancer | OVCAR-3, HEC-1A, SKOV-3 | AZD5363 sensitized ovarian and endometrial cancer cells to doxorubicin, with the combination inducing apoptosis and robustly reducing the ability of cells to replicate clonally.[6][7] |
| Triciribine | Paclitaxel | Breast Cancer | Zfp217-overexpressing tumor models | The combination of triciribine followed by paclitaxel (TCN→PAC) inhibited tumor burden and increased survival in tumors overexpressing Zfp217, demonstrating order-specific efficacy.[8][9] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate synergy, the following diagrams illustrate the PI3K/Akt signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Evaluating Drug Synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to assess the synergy between Akt inhibitors and chemotherapy agents.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the Akt inhibitor, chemotherapy agent, or a combination of both at various concentrations. Include untreated and solvent-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3]
Clonogenic Assay
The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, thereby measuring long-term cell survival and reproductive integrity after treatment.
-
Cell Seeding: Seed a low number of cells into 6-well plates or culture dishes to allow for individual colony formation.
-
Drug Treatment: Treat the cells with the drugs as described for the MTT assay.
-
Incubation: Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and then stain them with a staining solution like 0.5% crystal violet.[10]
-
Colony Counting: Count the number of visible colonies in each well. The plating efficiency and surviving fraction are calculated based on these counts to determine the long-term effect of the drug combination.
Western Blotting for PI3K/Akt Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of the PI3K/Akt pathway.
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and other relevant pathway proteins (e.g., p-Akt Ser473, p-Akt Thr308).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensities are quantified to determine the levels of protein expression and phosphorylation.
Synergy Analysis: Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[11][12]
-
Dose-Effect Curves: Generate dose-effect curves for each drug individually and for the combination at a constant ratio.
-
Median-Effect Analysis: Use the median-effect equation to linearize the dose-effect curves.
-
CI Calculation: Calculate the Combination Index (CI) using specialized software (e.g., CompuSyn). The CI value indicates the nature of the drug interaction as described in the quantitative analysis section.
Conclusion
The evidence strongly suggests that combining Akt inhibitors with conventional chemotherapy agents can lead to synergistic anti-cancer effects. This approach has the potential to overcome chemotherapy resistance, a major challenge in cancer treatment. The data presented in this guide highlight promising combinations and provide the necessary experimental framework for further investigation in this field. As research progresses, a deeper understanding of the molecular mechanisms underlying this synergy will be crucial for the development of more effective and personalized cancer therapies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Cell Counting & Health Analysis [sigmaaldrich.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 9. The AKT inhibitor triciribine in combination with paclitaxel has order-specific efficacy against Zfp217-induced breast cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Akt Inhibitors
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a pivotal mediator in the PI3K/Akt/mTOR signaling pathway, a cascade that is frequently dysregulated in various human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The aberrant activation of Akt is a key driver in the development and progression of many solid tumors, making it a prime target for anticancer therapeutics.[1][2][4]
Akt inhibitors have been developed to target this pathway and can be broadly categorized into two main types: ATP-competitive inhibitors, which bind to the kinase's active site, and allosteric inhibitors, which bind to a separate site to induce a conformational change that prevents activation.[5][6] This guide provides a comparative overview of the preclinical efficacy of various Akt inhibitors, presenting supporting data from both in vitro and in vivo studies to aid researchers and drug development professionals in their evaluation.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression.[7] Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases (RTKs), leads to the activation of PI3K.[4] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a docking site for Akt, recruiting it to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[7][8] Activated Akt then phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[4]
In Vitro Efficacy of Akt Inhibitors
The initial evaluation of Akt inhibitor efficacy is typically performed in vitro using a variety of cancer cell lines. These assays are crucial for determining the potency and selectivity of the compounds and for elucidating their mechanism of action.
Common In Vitro Assays:
-
Cell Viability/Proliferation Assays: These assays, such as MTT, WST-1, or CellTiter-Glo, measure the metabolic activity or ATP content of cells to determine the inhibitor's effect on cell growth and survival.[9][10] The results are often reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition).
-
Western Blotting: This technique is used to detect the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, S6 ribosomal protein).[11][12] A reduction in the phosphorylation of these proteins indicates successful target engagement by the inhibitor.
-
Kinase Assays: In a cell-free system, these assays directly measure the enzymatic activity of purified Akt isoforms in the presence of an inhibitor to determine its IC₅₀ value.[13]
-
Apoptosis Assays: Methods like Annexin V staining or caspase activity assays are used to confirm if the inhibitor induces programmed cell death.
In Vitro Efficacy Data Summary
| Inhibitor | Type | Cancer Cell Lines | Key Findings (IC₅₀ / GI₅₀) | Reference(s) |
| A-443654 | ATP-competitive | 3T3-Akt1, MiaPaCa-2 | Potent pan-Akt inhibitor (Kᵢ = 160 pmol/L vs Akt1). | [11] |
| AZD5363 | ATP-competitive | Prostate Cancer (PTEN-deficient) | Effectively inhibited phosphorylation of Akt substrates. | [14][15] |
| Ipatasertib | ATP-competitive | Triple-Negative Breast Cancer (MDA-MB-231BR) | Reduced cell viability and sensitized cells to radiation. | [9] |
| MK-2206 | Allosteric | Solid Tumors | Active against cell lines with RTK activation or PTEN loss. | [2][6] |
| BIA-6 | Allosteric | Lung Cancer (NCI-H460, A549, etc.) | GI₅₀ range of 0.49 µM to 6.6 µM. | [13] |
| PH-427 | PH Domain Binder | Pancreatic Cancer (BxPC-3, Panc-1) | IC₅₀ of 8.6 µM (BxPC-3) and 6.3 µM (Panc-1). | [16] |
| Compound 20 (MS143) | PROTAC Degrader | Multiple Cancer Cell Lines | Suppressed cell growth more effectively than AZD5363. | [17] |
Experimental Protocol: Western Blot Analysis of Akt Pathway Inhibition
This protocol outlines a standard procedure for assessing the effect of an Akt inhibitor on the phosphorylation of Akt and downstream targets in cancer cells.
1. Cell Culture and Treatment:
- Seed cancer cells (e.g., MiaPaCa-2, PC-3) in 6-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of the Akt inhibitor or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2-6 hours).[11]
2. Cell Lysis:
- Aspirate the media and wash the cells with ice-cold 1X phosphate-buffered saline (PBS).
- Lyse the cells by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[18]
- Sonicate or scrape the cells to ensure complete lysis and shear DNA.[18]
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Normalize the samples to equal protein concentrations. Add loading buffer and heat the samples at 95-100°C for 5 minutes.[18][19]
4. SDS-PAGE and Electrotransfer:
- Load the prepared samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18][19]
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19][20]
- Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β) overnight at 4°C with gentle agitation.[18]
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
- Wash the membrane again three times with TBST.
6. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]
- Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein levels. Analyze band density to quantify changes in protein phosphorylation.
In Vivo Efficacy of Akt Inhibitors
Following promising in vitro results, the efficacy of Akt inhibitors is evaluated in animal models to assess their anti-tumor activity, pharmacokinetics, and potential toxicity in a whole-organism context.
Common In Vivo Models:
-
Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice).[11][17][21] This is the most common model to test the ability of a compound to inhibit the growth of human tumors.
-
Genetically Engineered Mouse (GEM) Models: These models involve the genetic modification of mice to develop tumors that more closely mimic the molecular and biological features of human cancer, such as through the conditional inactivation of tumor suppressor genes like PTEN.[14][15][22]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into mice. These models are thought to better represent the heterogeneity and therapeutic response of the original human tumor.[23]
In Vivo Efficacy Data Summary
| Inhibitor | Model | Cancer Type | Dosing | Key Findings | Reference(s) |
| A-443654 | Xenograft (MiaPaCa-2) | Pancreatic | Maximally tolerated dose | Significantly slowed tumor growth. | [11] |
| AZD5363 | GEM (PTEN-deficient) | Prostate | 100 mg/kg, b.i.d. | Significantly reduced tumor growth and improved survival. | [14][15][24] |
| "Compound A" | Xenograft (PC-3) | Prostate | 2.5 mg/kg/day + Paclitaxel | Combination significantly improved tumor growth inhibition compared to monotherapy. | [21] |
| AKTi (Allosteric) | Xenograft (LNCaP) | Prostate | 200 mpk, weekly | Achieved complete tumor growth inhibition. | [25] |
| API-2 & Perifosine | GEM (Apc/Pten-deficient) | Ovarian | N/A | Both inhibitors showed in vivo efficacy. | [22] |
| Compound 20 (MS143) | Xenograft | N/A | N/A | Effectively suppressed tumor growth in vivo without apparent toxicity. | [17] |
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol describes a general workflow for assessing the in vivo anti-tumor efficacy of an Akt inhibitor using a subcutaneous xenograft model.
1. Cell Implantation:
- Harvest human cancer cells (e.g., PC-3) from culture.
- Inject a specific number of cells (e.g., 1-5 million) suspended in a suitable medium (like Matrigel) subcutaneously into the flank of immunocompromised mice.
2. Tumor Growth and Randomization:
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable, predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[14]
3. Drug Administration:
- Administer the Akt inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[14]
- Administer a vehicle control to the control group following the same schedule.
4. Monitoring and Endpoints:
- Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.
- Monitor animal body weight and overall health as indicators of toxicity.
- The study endpoint may be a specific time point, a maximum tumor volume, or signs of morbidity, at which point animals are euthanized.
5. Pharmacodynamic and Histological Analysis:
- At the end of the study, tumors and other tissues can be collected.
- A portion of the tumor can be flash-frozen for Western blot analysis to confirm inhibition of the Akt pathway (e.g., reduced p-Akt).[14]
- The remaining tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
General Workflow for Akt Inhibitor Evaluation
The development and evaluation of an Akt inhibitor typically follow a structured pipeline, progressing from initial in vitro screening to comprehensive in vivo testing before consideration for clinical trials.
Clinical Perspective
Numerous Akt inhibitors have advanced into clinical trials, both as monotherapies and in combination with other anticancer agents like chemotherapy or endocrine therapy.[1][2][26] For instance, capivasertib (AZD5363) and ipatasertib have been extensively studied in phase I, II, and III trials across various tumor types, including breast and prostate cancer.[3][8][27] While monotherapy has shown limited activity in unselected patient populations, combination strategies in molecularly defined patient groups (e.g., those with AKT1 or PTEN alterations) have yielded more encouraging results.[2][6] However, challenges remain, including the identification of reliable predictive biomarkers and managing on-target toxicities like hyperglycemia and rash.[1][2]
Conclusion
The extensive preclinical data available for a range of Akt inhibitors demonstrate potent anti-tumor activity both in vitro and in vivo. ATP-competitive and allosteric inhibitors have shown the ability to effectively block the PI3K/Akt signaling pathway, leading to reduced cell proliferation and tumor growth. In vivo models, particularly genetically engineered and patient-derived xenografts, are proving invaluable for assessing efficacy and exploring clinically relevant endpoints.[14][23] While the translation to clinical success has been challenging, ongoing research focuses on optimizing combination therapies and identifying patient populations most likely to benefit, underscoring the continued promise of Akt inhibition as a cancer treatment strategy.[1][2]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. dovepress.com [dovepress.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | CDK1 may promote breast cancer progression through AKT activation and immune modulation [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of targeted AKT inhibition in genetically engineered mouse models of PTEN-deficient prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. oncotarget.com [oncotarget.com]
- 25. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Facebook [cancer.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Akt Kinase Inhibitor Hydrochloride: A Procedural Guide
The proper disposal of Akt kinase inhibitor hydrochloride, a potent biochemical compound used in cancer research and other drug development applications, is critical for ensuring laboratory safety and environmental protection.[1][2] Classified as a hazardous substance, this compound and its associated waste must be managed following strict protocols.[3][4] Accidental ingestion or improper handling may be damaging to individual health, and the compound is recognized as very toxic to aquatic life with long-lasting effects.[3][4]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, designed for researchers, scientists, and laboratory professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EH&S) policies, is paramount.
Safety and Handling Summary
All quantitative and qualitative safety data has been summarized below to provide essential information for handling and storage prior to disposal.
| Parameter | Guideline | Source(s) |
| Hazard Classification | Acute Oral Toxicity (Category 4); Acute and Chronic Aquatic Toxicity (Category 1). Considered a hazardous substance. | [3][4] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. Ensure eyewash stations and safety showers are nearby. | [3][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids/alkalis. Store separately from these materials. | [4][5] |
| Storage Prior to Disposal | Keep container tightly sealed in a cool, well-ventilated area. Protect from moisture and light. | [4][5] |
| Primary Waste Container | Use the original manufacturer's container or a compatible, leak-proof container with a screw-on cap. Do not use foodstuff containers. | [6][7] |
| Secondary Containment | Always place the primary waste container in a chemically compatible secondary container capable of holding 110% of the primary container's volume. | [6] |
| Disposal Route | Must be disposed of as hazardous chemical waste through an approved waste disposal plant. Do not dispose of in regular trash or down the drain. | [4][8] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of waste containing this compound.
Step 1: Waste Identification and Segregation
-
Classify as Hazardous Waste : Any material, including the pure compound, solutions, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), becomes hazardous waste once designated for disposal.[9]
-
Segregate Waste Streams : Do not mix this compound waste with other incompatible waste types, such as strong acids, bases, or oxidizing agents.[7]
-
Solid Waste : Collect dry chemical waste, such as unused reagent or contaminated powders, in the original manufacturer's container or a clearly labeled, compatible container.[6]
-
Liquid Waste : Collect solutions in a dedicated, leak-proof hazardous waste container with a secure screw-on cap.[6] Aqueous waste should be collected separately from halogenated and non-halogenated solvent waste.[10]
-
Contaminated Labware (Sharps) : Items like needles, scalpels, or broken glass capable of puncturing waste bags must be placed in a designated sharps container.[6]
-
Contaminated Labware (Non-Sharps) : Gloves, wipes, and other absorbent materials should be double-bagged in clear plastic bags for inspection by EH&S personnel.[6]
-
Step 2: Container Management
-
Select a Proper Container : Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[9] The original product container is often ideal.[10]
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when actively adding waste.[6][9] This prevents spills and the release of vapors.
-
Avoid Overfilling : Fill liquid containers to no more than 75-90% capacity (at least a one-inch headroom) to allow for expansion and prevent spills during transport.[7][10]
Step 3: Labeling
-
Immediate Labeling : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]
-
Complete Information : The label must be filled out completely and legibly. Include the full chemical name ("this compound"), concentration, and any other components in the waste mixture. Chemical formulas or abbreviations are not acceptable.[9]
-
Generator Information : Include the name of the principal investigator, the lab location, and the date the waste was first added to the container.
Step 4: Storage in the Laboratory
-
Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
Use Secondary Containment : Place the primary container inside a larger, chemically resistant tray or tub to contain any potential leaks.[6]
-
Segregate by Hazard : Store the waste container away from incompatible materials.[9]
Step 5: Arranging for Disposal
-
Contact EH&S : Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste collection.[6]
-
Adhere to Time and Quantity Limits : Be aware of institutional limits for waste accumulation. Typically, waste must be collected within 90-150 days from the accumulation start date, or when the container is full.[6][10]
Step 6: Handling Empty Containers
-
Decontamination : To be disposed of as non-hazardous trash, an empty container that held a toxic chemical must be triple-rinsed.[9]
-
Collect Rinsate : The first two rinses should be done with a suitable solvent capable of removing the chemical residue. This rinsate is considered hazardous waste and must be collected in a designated liquid waste container.[9]
-
Final Rinse : The third rinse can be with water. After air drying, the container may be disposed of in the regular trash, with the label defaced.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. AKT inhibitor|1004990-28-6|MSDS [dcchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
